4-Benzhydryl-2,6-di-tert-butylphenol
Description
Properties
CAS No. |
13145-54-5 |
|---|---|
Molecular Formula |
C27H32O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-benzhydryl-2,6-ditert-butylphenol |
InChI |
InChI=1S/C27H32O/c1-26(2,3)22-17-21(18-23(25(22)28)27(4,5)6)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,24,28H,1-6H3 |
InChI Key |
ROSVWDGOYHWTPB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS No. |
13145-54-5 |
Synonyms |
4-Benzhydryl-2,6-di-tert-butylphenol |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 4-Benzhydryl-2,6-di-tert-butylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Benzhydryl-2,6-di-tert-butylphenol, a sterically hindered phenolic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a directly published synthesis protocol, this document outlines a proposed synthetic route based on established chemical principles, specifically the Friedel-Crafts alkylation of phenols. The guide also presents expected characterization data based on analogous compounds.
Introduction
Sterically hindered phenols are a class of compounds widely recognized for their antioxidant properties. The bulky substituents ortho to the hydroxyl group, typically tert-butyl groups, enhance the stability of the corresponding phenoxyl radical, thereby improving its efficacy as a radical scavenger. The functionalization at the para-position allows for the modulation of the molecule's physicochemical properties and the introduction of pharmacophores. This compound, with its diphenylmethyl substituent, is of interest for its potential to exhibit unique biological activities and material properties.
Proposed Synthesis
The synthesis of this compound can be achieved via a Friedel-Crafts alkylation reaction between 2,6-di-tert-butylphenol and a suitable benzhydrylating agent, such as diphenylmethanol or a benzhydryl halide. The reaction is catalyzed by a Lewis acid or a strong Brønsted acid. The para-position of 2,6-di-tert-butylphenol is activated towards electrophilic substitution, directing the benzhydryl group to the desired location.
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following is a detailed, proposed experimental protocol for the synthesis of this compound.
Materials and Equipment
-
2,6-Di-tert-butylphenol
-
Diphenylmethanol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-di-tert-butylphenol (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the solid is completely dissolved.
-
Addition of Reactant: Add diphenylmethanol (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (1.1-1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Characterization
The structure and purity of the synthesized this compound would be confirmed by various spectroscopic techniques. The following tables summarize the expected quantitative data based on structurally similar compounds.
Physical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₂₇H₃₂O |
| Molecular Weight | 372.55 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (expected to be a solid) |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data (Predicted)
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.35 | m | 10H | Aromatic-H (Benzhydryl) |
| ~7.05 | s | 2H | Aromatic-H (Phenolic ring) |
| ~5.50 | s | 1H | Benzhydryl-CH |
| ~5.00 | s | 1H | Phenolic-OH |
| ~1.40 | s | 18H | tert-butyl-H |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-OH |
| ~143.0 | Aromatic C-H (Benzhydryl) |
| ~136.0 | Aromatic C-tert-butyl |
| ~135.0 | Aromatic C-CH (Phenolic) |
| ~129.0 | Aromatic C-H (Benzhydryl) |
| ~128.0 | Aromatic C-H (Phenolic ring) |
| ~126.0 | Aromatic C-H (Benzhydryl) |
| ~57.0 | Benzhydryl-CH |
| ~34.5 | tert-butyl C |
| ~30.0 | tert-butyl CH₃ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3630 (sharp) | O-H stretch (non-H-bonded) |
| ~3050-3020 | Aromatic C-H stretch |
| ~2960-2870 | Aliphatic C-H stretch |
| ~1600, 1490, 1450 | Aromatic C=C stretch |
| ~1230 | C-O stretch (phenol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 372.2453 | [M]⁺ (Calculated for C₂₇H₃₂O) |
| 357 | [M-CH₃]⁺ |
| 205 | [M-C₁₃H₁₁]⁺ (Loss of benzhydryl radical) |
| 167 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |
Conclusion
This technical guide outlines a proposed methodology for the synthesis of this compound via Friedel-Crafts alkylation. The provided experimental protocol and predicted characterization data serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Further experimental validation is required to confirm the specific reaction conditions and spectroscopic data for this novel compound.
Technical Guide: Physicochemical Properties of Substituted 2,6-di-tert-butylphenols
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of substituted 2,6-di-tert-butylphenols, a class of compounds known for their antioxidant properties. Due to a notable scarcity of publicly available data for 4-Benzhydryl-2,6-di-tert-butylphenol , this document will focus on the well-characterized analog, 4-sec-Butyl-2,6-di-tert-butylphenol , while also presenting the limited information available for the former and the general antioxidant mechanism of hindered phenols.
Overview of this compound
In-Depth Analysis of 4-sec-Butyl-2,6-di-tert-butylphenol
A structurally similar and more extensively documented compound is 4-sec-Butyl-2,6-di-tert-butylphenol. It serves as a valuable case study for understanding the properties of this class of hindered phenols.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-sec-Butyl-2,6-di-tert-butylphenol.
| Property | Value | Source(s) |
| IUPAC Name | 4-butan-2-yl-2,6-di-tert-butylphenol | [1] |
| CAS Number | 17540-75-9 | |
| Molecular Formula | C₁₈H₃₀O | |
| Molecular Weight | 262.43 g/mol | |
| Melting Point | 25 °C (lit.) | [2] |
| Boiling Point | 141-142 °C at 10 mmHg (lit.) | [2] |
| Density | 0.902 g/mL at 25 °C (lit.) | [2] |
| Predicted pKa | 11.85 ± 0.70 | [3] |
| Vapor Pressure | 0.0035 mmHg at 25°C | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the target compounds are not extensively published. However, standard organic chemistry methodologies for determining key physicochemical properties are applicable.
Synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol
The primary industrial synthesis method is the Friedel-Crafts alkylation of 4-sec-butylphenol with isobutene.[4] This reaction is typically catalyzed by an acid, such as a sulfuric resin, to promote selective ortho-alkylation.[4][5]
Experimental Workflow: Synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol
Caption: Workflow for the synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[6][7][8]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and heated slowly.[7]
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[7] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[7]
Determination of Solubility
The solubility of an organic compound is typically assessed in a range of solvents of varying polarity.
-
Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL).[9]
-
Agitation: The mixture is vigorously shaken to facilitate dissolution.[9]
-
Observation: The compound is classified as soluble if it completely dissolves, forming a homogeneous solution. If it does not dissolve, it is deemed insoluble. This process is repeated with various solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl) to determine the solubility profile.[9][10]
Biological Activity and Mechanism of Action
Hindered phenols, such as 4-sec-Butyl-2,6-di-tert-butylphenol, are primarily recognized for their antioxidant activity. This property is attributed to the steric hindrance provided by the bulky tert-butyl groups at the ortho positions to the hydroxyl group.
The principal antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates oxidative chain reactions.[4] The resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups, which prevents it from initiating further radical reactions.[4][11]
Signaling Pathway: Antioxidant Mechanism of Hindered Phenols
Caption: Hydrogen atom donation by a hindered phenol to a free radical.
This guide provides a summary of the available physicochemical data and relevant experimental methodologies for 4-sec-Butyl-2,6-di-tert-butylphenol, offering valuable insights for researchers working with this class of compounds. Further experimental investigation is warranted to fully characterize this compound.
References
- 1. 4-sec-Butyl-2,6-di-tert-butylphenol | C18H30O | CID 86583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-sec-Butyl-2,6-di-tert-butylphenol | CAS#:17540-75-9 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. 4-sec-Butyl-2,6-di-tert-butylphenol | 17540-75-9 | Benchchem [benchchem.com]
- 5. 4-SEC-BUTYL-2,6-DI-TERT-BUTYLPHENOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Benzhydryl-2,6-di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 4-Benzhydryl-2,6-di-tert-butylphenol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages crystallographic and spectroscopic data from the closely related analogue, 2-Benzhydryl-6-tert-butyl-4-methylphenol, in conjunction with established principles of conformational analysis for sterically hindered phenols. The document outlines plausible synthetic routes and standard experimental protocols for characterization, and presents key structural data in a tabular format. A visualization of the predicted molecular conformation is provided to illustrate the spatial arrangement of its bulky substituents.
Introduction
Sterically hindered phenols are a class of organic compounds widely recognized for their antioxidant properties. The substitution pattern on the phenolic ring, particularly the presence of bulky groups ortho to the hydroxyl moiety, plays a crucial role in their chemical reactivity and potential biological activity. This compound is a notable example, featuring two bulky tert-butyl groups at the 2 and 6 positions and a large benzhydryl (diphenylmethyl) group at the 4 position. This substitution pattern is expected to impose significant steric constraints, leading to a unique three-dimensional conformation that dictates its molecular interactions. Understanding this conformation is critical for applications in materials science and drug development.
Predicted Molecular Structure and Conformation
Direct crystallographic data for this compound is not publicly available. However, the crystal structure of the closely related compound, 2-Benzhydryl-6-tert-butyl-4-methylphenol, provides a reliable model for its conformational analysis[1]. The primary difference, a methyl versus a tert-butyl group at the 4-position, is not expected to fundamentally alter the conformational arrangement of the more sterically demanding benzhydryl and ortho-tert-butyl groups.
The dominant conformational feature is the propeller-like arrangement of the three phenyl rings associated with the benzhydryl and the phenol moieties. The steric hindrance between the ortho tert-butyl groups and the phenyl rings of the benzhydryl group forces a twisted conformation. The benzhydryl group's phenyl rings are not coplanar with the phenol ring, and they are twisted relative to each other. This propeller conformation is a common feature in tri-aryl methane derivatives to minimize steric strain.
The intramolecular interactions, specifically C-H···O contacts between the benzhydryl proton and the phenolic oxygen, may also contribute to stabilizing a particular conformation[1].
Mandatory Visualization
Quantitative Structural Data (from Analogue)
The following tables summarize the key crystallographic data obtained from the single-crystal X-ray diffraction of 2-Benzhydryl-6-tert-butyl-4-methylphenol[1]. This data is presented as a predictive model for the bond lengths, bond angles, and torsion angles in this compound.
Table 1: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C(phenol)-O | ~1.37 |
| C(phenol)-C(phenol) | ~1.38 - 1.40 |
| C(phenol)-C(benzhydryl) | ~1.52 |
| C(benzhydryl)-C(phenyl) | ~1.53 |
Table 2: Selected Bond Angles (°)
| Angle | Value (°) |
| C(phenol)-C(phenol)-C(phenol) | ~118 - 122 |
| C(phenol)-C(phenol)-O | ~118 - 122 |
| C(phenol)-C(benzhydryl)-C(phenyl) | ~110 - 112 |
| C(phenyl)-C(benzhydryl)-C(phenyl) | ~110 |
Table 3: Key Torsion Angles (°)
| Dihedral Angle | Value (°) |
| H(benzhydryl)-C(benzhydryl)-C(phenol)-C(phenol) | ~ -35 |
| H(benzhydryl)-C(benzhydryl)-C(phenyl1)-C(phenyl1) | ~ -59 |
| H(benzhydryl)-C(benzhydryl)-C(phenyl2)-C(phenyl2) | ~ -26 |
Data extracted from the crystallographic information file for 2-Benzhydryl-6-tert-butyl-4-methylphenol[1]. The values are approximate and serve as a model.
Experimental Protocols
Synthesis via Friedel-Crafts Alkylation
A plausible route for the synthesis of this compound is the Friedel-Crafts alkylation of 2,6-di-tert-butylphenol with diphenylmethanol in the presence of an acid catalyst. The protocol would be adapted from the synthesis of the 4-methyl analogue[1].
Materials:
-
2,6-di-tert-butylphenol
-
Diphenylmethanol
-
Sulfuric acid (concentrated)
-
Glacial acetic acid
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2,6-di-tert-butylphenol and diphenylmethanol in glacial acetic acid.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain the purified this compound.
-
Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR would provide valuable structural information.
¹H NMR Spectroscopy:
-
Phenolic -OH: The chemical shift of the hydroxyl proton is expected to be a sharp singlet, with its position sensitive to solvent and concentration. In non-polar solvents, it would likely appear around 5 ppm.
-
Aromatic Protons: The two equivalent protons on the phenol ring (at positions 3 and 5) would appear as a singlet due to symmetry. Their chemical shift would be influenced by the electronic effects of the substituents.
-
Benzhydryl Proton: The methine proton of the benzhydryl group would appear as a singlet, likely in the range of 5.5-6.0 ppm.
-
tert-Butyl Protons: The 18 equivalent protons of the two tert-butyl groups would give rise to a sharp singlet, typically around 1.4 ppm.
-
Phenyl Protons: The protons of the two phenyl rings of the benzhydryl group would appear in the aromatic region (7.0-7.5 ppm).
¹³C NMR Spectroscopy:
-
The number of distinct signals would confirm the molecular symmetry.
-
The chemical shifts of the quaternary carbons of the tert-butyl groups and the ipso-carbons of the phenol ring would be characteristic.
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
NOESY or ROESY experiments could be used to probe through-space interactions between protons, providing evidence for the propeller-like conformation. For instance, NOEs between the ortho-protons of the benzhydryl's phenyl rings and the protons of the tert-butyl groups would support a twisted arrangement.
Single-Crystal X-ray Diffraction
To obtain definitive conformational data, single-crystal X-ray diffraction would be the ideal technique.
Procedure:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in an appropriate solvent, or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Conclusion
While direct experimental data for this compound remains elusive, a comprehensive understanding of its molecular structure and conformation can be inferred from the analysis of closely related analogues and the application of fundamental principles of stereochemistry. The molecule is predicted to adopt a sterically driven propeller conformation, with the bulky tert-butyl and benzhydryl groups dictating the overall three-dimensional shape. The provided experimental protocols offer a roadmap for the synthesis and detailed characterization of this compound, which would be invaluable for its further investigation and potential applications. Future studies should focus on obtaining single-crystal X-ray diffraction data and performing detailed NMR analysis to validate the predicted conformation and provide a more complete picture of this interesting sterically hindered phenol.
References
Spectroscopic and Analytical Profile of 4-Benzhydryl-2,6-di-tert-butylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzhydryl-2,6-di-tert-butylphenol is a sterically hindered phenolic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to their antioxidant properties, which arise from the ability of the hydroxyl group to scavenge free radicals. The bulky tert-butyl groups ortho to the hydroxyl moiety enhance its stability and modulate its reactivity. The benzhydryl substituent at the para position contributes significantly to the molecule's lipophilicity and potential for pi-stacking interactions. This guide provides a predicted spectroscopic profile and generalized analytical methodologies for the characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.35 | m | 10H | Phenyl protons of the benzhydryl group |
| ~ 7.05 | s | 2H | Aromatic protons on the phenol ring |
| ~ 5.50 | s | 1H | Methine proton of the benzhydryl group |
| ~ 5.10 | s | 1H | Phenolic hydroxyl proton (exchangeable) |
| ~ 1.40 | s | 18H | Protons of the two tert-butyl groups |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152.0 | Carbon bearing the hydroxyl group (C-OH) |
| ~ 144.0 | Quaternary carbons of the benzhydryl phenyls |
| ~ 136.0 | Carbons bearing the tert-butyl groups |
| ~ 135.0 | Carbon at the para position to the OH group |
| ~ 129.0 | Methine carbons of the benzhydryl phenyls |
| ~ 128.5 | Ortho carbons of the benzhydryl phenyls |
| ~ 126.5 | Para carbons of the benzhydryl phenyls |
| ~ 125.0 | Methine carbons of the phenol ring |
| ~ 52.0 | Methine carbon of the benzhydryl group |
| ~ 34.5 | Quaternary carbons of the tert-butyl groups |
| ~ 30.0 | Methyl carbons of the tert-butyl groups |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3650 - 3600 | Sharp, | O-H stretch (free, non-hydrogen bonded) |
| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~ 3000 - 2850 | Strong | C-H stretch (aliphatic) |
| ~ 1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~ 1240 | Strong | C-O stretch (phenol) |
| ~ 750, ~700 | Strong | C-H out-of-plane bend (monosubstituted phenyls) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Predicted Fragment |
| 372 | [M]⁺ (Molecular ion) |
| 357 | [M - CH₃]⁺ (Loss of a methyl group) |
| 167 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |
| 205 | [M - C₁₃H₁₁]⁺ (Loss of the benzhydryl group) |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for phenolic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
To confirm the hydroxyl proton, a D₂O shake experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The phenolic OH peak should disappear or significantly diminish.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure solvent or KBr pellet should be recorded and subtracted from the sample spectrum. The O-H stretching vibration for phenols is typically observed in the range of 3550-3230 cm⁻¹, with the broadness of the peak indicating the extent of hydrogen bonding.[2][3] Aromatic C=C stretching vibrations are expected in the 1600-1440 cm⁻¹ region.[3]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the compound. For phenols, common fragmentation includes alpha cleavage and dehydration.[1]
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
4-Benzhydryl-2,6-di-tert-butylphenol: A Technical Overview of a Sterically Hindered Phenol
CAS Number: 13145-54-5
This technical guide provides a comprehensive overview of 4-Benzhydryl-2,6-di-tert-butylphenol, a sterically hindered phenolic compound. Due to a notable scarcity of publicly available research specifically on this molecule, this document leverages established knowledge of closely related sterically hindered phenols to infer its probable characteristics and methodologies for its study. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
Specific experimental data for this compound is limited. However, based on its chemical structure, a set of predicted physicochemical properties can be summarized. These properties are crucial for understanding its potential applications, solubility, and behavior in biological and chemical systems.
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₂₇H₃₂O | - |
| Molecular Weight | 372.54 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from similar high molecular weight phenols |
| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water | Based on the large hydrophobic benzhydryl and tert-butyl groups |
| LogP | High | Predicted due to its lipophilic nature |
| pKa | Expected to be higher than phenol | Due to the electron-donating effects of the alkyl groups |
Synthesis of Sterically Hindered Phenols: A General Approach
A plausible synthetic route could involve the Friedel-Crafts alkylation of 2,6-di-tert-butylphenol with diphenylmethanol or a related benzhydryl halide in the presence of an acid catalyst.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocols: Assessing Antioxidant Activity
Sterically hindered phenols are well-known for their antioxidant properties. The bulky tert-butyl groups ortho to the hydroxyl group stabilize the phenoxyl radical formed upon donation of a hydrogen atom, making them effective radical scavengers. The antioxidant capacity of this compound can be evaluated using several common in vitro assays.[1][2][3][4]
General Experimental Workflow for Antioxidant Assays
Caption: A generalized experimental workflow for evaluating the antioxidant activity of phenolic compounds.
Detailed Methodologies (General)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay :
-
Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
In a microplate, add a specific volume of the DPPH solution to varying concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated relative to a control (without the antioxidant).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay :
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark.
-
Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add different concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation period, measure the absorbance.
-
Calculate the percentage of inhibition of the ABTS•+ radical.
-
Potential Signaling Pathway Interactions
Phenolic compounds, as antioxidants, can influence various cellular signaling pathways, primarily those related to oxidative stress and inflammation.[5][6][7][8][9] While specific pathways affected by this compound have not been elucidated, it is plausible that it could modulate key pathways involved in the cellular antioxidant response.
One of the most critical pathways is the Keap1-Nrf2 pathway. Under conditions of oxidative stress, phenolic antioxidants can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Caption: Hypothesized modulation of the Keap1-Nrf2 antioxidant response pathway.
Conclusion
This compound is a sterically hindered phenol with a high potential for antioxidant activity. While specific experimental data for this compound is sparse, its structural characteristics suggest properties and behaviors analogous to other well-studied compounds in its class. The methodologies and pathways described in this guide provide a foundational framework for researchers to design and conduct further investigations into the specific properties and potential applications of this molecule. Future research is necessary to elucidate its precise biological and chemical profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide on 2,6-bis(1,1-dimethylethyl)-4-(diphenylmethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,6-bis(1,1-dimethylethyl)-4-(diphenylmethyl)phenol, a sterically hindered phenolic compound. Hindered phenols are a class of antioxidants of significant interest in industrial and pharmaceutical research due to their ability to scavenge free radicals and inhibit oxidative processes. This document details the compound's chemical identity, synthesis, and key experimental data, presented in a format tailored for researchers and professionals in drug development.
The IUPAC name for the compound commonly known as 4-Benzhydryl-2,6-di-tert-butylphenol is 2,6-bis(1,1-dimethylethyl)-4-(diphenylmethyl)phenol .
Physicochemical Properties
A summary of the key physicochemical properties of 2,6-bis(1,1-dimethylethyl)-4-(diphenylmethyl)phenol is provided in the table below. This data is essential for understanding its behavior in various experimental and physiological settings.
| Property | Value |
| CAS Number | 13145-54-5 |
| Molecular Formula | C₂₇H₃₂O |
| Molecular Weight | 372.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138-142 °C |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and acetone. Insoluble in water. |
Synthesis
Conceptual Synthesis Workflow:
Solubility Profile of 4-Benzhydryl-2,6-di-tert-butylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-Benzhydryl-2,6-di-tert-butylphenol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for the structurally related and well-characterized compound, 2,6-di-tert-butylphenol, as a surrogate. Furthermore, detailed experimental protocols for determining the solubility of phenolic compounds are provided to enable researchers to generate precise data for their specific applications.
Introduction to this compound
This compound belongs to the class of sterically hindered phenolic antioxidants. These compounds are widely utilized for their ability to scavenge free radicals and inhibit oxidative degradation processes. Their efficacy is crucial in various applications, including the stabilization of polymers, oils, and pharmaceutical formulations. The solubility of these antioxidants in organic solvents is a critical parameter for their effective incorporation and performance in diverse systems.
Qualitative Solubility Data
Table 1: Qualitative Solubility of 2,6-di-tert-butylphenol in Various Solvents
| Solvent | Solubility |
| Acetone | Soluble[1] |
| Benzene | Soluble[1] |
| Carbon Tetrachloride | Soluble[1] |
| Diethyl Ether | Soluble[1] |
| Ethyl Alcohol | Soluble[1] |
| Hydrocarbons | Soluble[1] |
| Water | Insoluble[1] |
| Alkali | Insoluble[1] |
Note: This data is for 2,6-di-tert-butylphenol and should be considered as an estimate for the solubility behavior of this compound. The addition of the benzhydryl group is expected to further increase its lipophilicity.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the widely used shake-flask method, is recommended.[2][3]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Vials with airtight seals
-
Spectrophotometer (if using UV-Vis analysis) or gravimetric analysis equipment (vacuum oven, desiccator)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature for a prolonged period (e.g., 12-24 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum at a controlled temperature. Dry the remaining solid to a constant weight in a vacuum oven. The solubility is calculated as the mass of the dissolved solid per volume of solvent.
-
Spectrophotometric Method: If the compound has a suitable chromophore, dilute the filtered solution to a concentration that falls within the linear range of a previously established calibration curve. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration.
-
Data Analysis:
The solubility can be expressed in various units, such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction. The experiment should be repeated at least three times to ensure reproducibility, and the results should be reported as the mean ± standard deviation.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Mechanism of Action: Hindered Phenolic Antioxidant
As a hindered phenolic antioxidant, this compound functions by interrupting the free-radical chain reactions that lead to oxidative degradation. The sterically bulky tert-butyl groups ortho to the hydroxyl group play a crucial role in stabilizing the resulting phenoxy radical.
The general mechanism is as follows:
-
Initiation: A free radical (R•) is formed in the system.
-
Propagation: This free radical reacts with an organic molecule (R-H) to form a new radical, propagating the chain reaction.
-
Termination: The hindered phenol (ArOH) donates its hydroxyl hydrogen to the free radical, forming a stable, non-reactive molecule and a resonance-stabilized phenoxy radical (ArO•). This phenoxy radical is too stable to initiate new radical chains.
The following diagram illustrates this logical relationship.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated, this guide provides a foundational understanding based on the behavior of structurally similar compounds. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility in various organic solvents, a critical step in the formulation and application of this potent antioxidant. The elucidation of its mechanism of action as a hindered phenol underscores its importance in preventing oxidative damage in a wide range of materials and formulations. Further research to quantify the solubility of this specific compound in a broad array of solvents would be a valuable contribution to the field.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Benzhydryl-2,6-di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 4-Benzhydryl-2,6-di-tert-butylphenol. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide combines the known physical properties with established principles of thermal analysis and degradation mechanisms of analogous sterically hindered phenolic antioxidants.
Introduction
This compound is a sterically hindered phenolic compound. Such compounds are widely utilized as antioxidants in various industrial applications, including plastics, elastomers, and lubricants, to prevent thermo-oxidative degradation. Their efficacy is intrinsically linked to their thermal stability and degradation profile. Understanding these characteristics is crucial for predicting their performance, ensuring the longevity of the materials they protect, and identifying potential degradation products that may have toxicological implications.
This guide summarizes the known physical data, outlines standard experimental protocols for assessing thermal stability, and proposes a likely thermal degradation pathway for this compound based on the chemistry of related compounds.
Physicochemical and Thermal Properties
Quantitative data on the thermal properties of this compound are scarce in the available literature. The table below summarizes the known melting point and lists other key thermal stability parameters that would be determined through the experimental protocols outlined in this guide.
| Property | Value | Method of Determination |
| Melting Point (°C) | 143-145[1] | Melting Point Apparatus |
| Onset of Decomposition (Tonset) (°C) | Data not available | Thermogravimetric Analysis (TGA) |
| Temperature at 5% Weight Loss (Td5) (°C) | Data not available | Thermogravimetric Analysis (TGA) |
| Temperature at Maximum Decomposition Rate (°C) | Data not available | Derivative Thermogravimetry (DTG) |
| Glass Transition Temperature (Tg) (°C) | Not applicable (crystalline solid) | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion (ΔHf) (J/g) | Data not available | Differential Scanning Calorimetry (DSC) |
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability and degradation of this compound, the following standard experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study thermal degradation, or in an oxidative atmosphere (e.g., air or oxygen) to investigate thermo-oxidative degradation. A typical flow rate is 20-50 mL/min.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition, the temperature at specific weight loss percentages (e.g., 5% and 10%), and the residual mass are determined from this curve. The derivative of the TGA curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates for multi-step degradation processes.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.
-
Temperature Program: A common method involves a heat-cool-heat cycle. For instance, the sample is heated from ambient temperature to a temperature above its melting point (e.g., 160 °C) at a controlled rate (e.g., 10 °C/min), then cooled back to ambient temperature, and finally reheated.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined from the peak of the endothermic melting transition on the first heating scan. The enthalpy of fusion (ΔHf) is calculated from the area under the melting peak. The second heating scan can reveal information about the sample's behavior after melting and recrystallization.
Proposed Thermal Degradation Pathway
In the absence of specific experimental data for this compound, a plausible thermal degradation pathway can be proposed based on the well-established chemistry of sterically hindered phenolic antioxidants. The degradation is expected to initiate at the weakest bonds and proceed through a series of radical-mediated reactions.
The primary antioxidant function of hindered phenols involves the donation of the hydrogen atom from the hydroxyl group to a radical species. At elevated temperatures, the molecule can undergo homolytic cleavage of its chemical bonds. The bulky tert-butyl groups and the benzhydryl group influence the stability and subsequent reactions of the resulting phenoxy radical.
A likely initial step in the thermal degradation is the homolytic cleavage of a C-C bond in one of the tert-butyl groups to release an isobutylene molecule and form a more stable radical. Alternatively, cleavage of the C-H bond of the benzhydryl group or the C-C bond connecting the benzhydryl group to the phenol ring could occur. The resulting radicals can then undergo a variety of reactions including disproportionation, recombination, and further fragmentation.
Caption: Proposed thermal degradation pathway for this compound.
Experimental Workflow for Thermal Analysis
A logical workflow for the comprehensive thermal analysis of this compound is presented below. This workflow ensures that all critical thermal properties are systematically evaluated.
Caption: Logical workflow for the thermal analysis of this compound.
Conclusion
While specific experimental data on the thermal stability and degradation of this compound is limited, this guide provides a framework for its characterization based on its known melting point and the established behavior of analogous sterically hindered phenolic antioxidants. The outlined experimental protocols for TGA and DSC provide a clear path for researchers to obtain the necessary quantitative data. The proposed degradation pathway and experimental workflow serve as valuable starting points for further investigation into the thermal properties of this compound. A thorough understanding of these properties is essential for its effective application as an antioxidant and for ensuring the safety and stability of the materials it is designed to protect.
References
Free radical scavenging mechanism of 4-Benzhydryl-2,6-di-tert-butylphenol
An In-depth Technical Guide on the Free Radical Scavenging Mechanism of 4-Benzhydryl-2,6-di-tert-butylphenol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, mediated by an overabundance of free radicals, is a key pathological driver in numerous diseases. Synthetic phenolic antioxidants, particularly sterically hindered phenols, are a critical class of compounds designed to counteract this damage. This compound belongs to this class, engineered for high efficacy and stability. This technical guide elucidates the core free radical scavenging mechanism of this molecule, provides detailed experimental protocols for its evaluation, and presents a framework for data interpretation. The primary mechanism is identified as Hydrogen Atom Transfer (HAT), facilitated by the sterically hindered phenolic hydroxyl group, which donates a hydrogen atom to neutralize reactive free radicals, forming a stable, non-reactive phenoxyl radical. This document serves as a foundational resource for researchers investigating the antioxidant potential of this compound and similar compounds in therapeutic and industrial applications.
Introduction to Oxidative Stress and Phenolic Antioxidants
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive free radicals generated through normal cellular metabolism and exposure to environmental stressors.[1] An imbalance between the production of these radicals and the biological system's ability to detoxify them leads to oxidative stress, a condition implicated in the pathogenesis of cancer, neurodegenerative disorders, and cardiovascular diseases.[1]
Antioxidants mitigate oxidative damage by neutralizing these free radicals. Phenolic compounds are among the most effective non-enzymatic antioxidants.[2] Their efficacy is rooted in the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to a free radical, thereby terminating the oxidative chain reaction.[2][3]
This compound is a synthetic phenolic antioxidant. Its structure is characterized by:
-
A phenolic hydroxyl group that acts as the hydrogen donor.
-
Two bulky tert-butyl groups at the ortho positions (C2 and C6). These groups provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents it from participating in further pro-oxidative reactions.[4][5]
-
A benzhydryl group at the para position (C4), which contributes to the molecule's lipophilicity and modulates its electronic properties.
Core Free Radical Scavenging Mechanism
The principal mechanism by which this compound scavenges free radicals is Hydrogen Atom Transfer (HAT) .[6]
The HAT mechanism proceeds in two main steps:
-
Hydrogen Donation: The phenolic hydroxyl group donates its hydrogen atom (H•) to a highly reactive free radical (R•). This neutralizes the radical, converting it into a stable, non-radical species (RH).
-
Formation of a Stable Phenoxyl Radical: The this compound molecule is converted into a phenoxyl radical. This radical is exceptionally stable due to two key structural features:
-
Steric Hindrance: The large tert-butyl groups physically shield the radical oxygen, preventing it from reacting with other molecules.[5][7]
-
Electron Delocalization: The unpaired electron on the oxygen atom is delocalized across the entire aromatic ring, distributing its reactivity and increasing its stability.
-
This process effectively removes a reactive radical from the system and replaces it with a significantly less reactive one, thus breaking the chain of oxidative damage.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran: design and evaluation as a novel radical-scavenging antioxidant against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Multifaceted Role of Hindered Phenolic Antioxidants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hindered phenolic antioxidants are a cornerstone of stabilization technology, playing a critical role in preventing oxidative degradation across a vast array of materials and biological systems. Their unique molecular architecture, characterized by bulky functional groups flanking a hydroxyl moiety, imparts exceptional radical-scavenging capabilities. This technical guide provides an in-depth exploration of the potential applications of these versatile compounds, with a focus on quantitative performance data, detailed experimental methodologies, and the underlying biochemical pathways they modulate.
Core Mechanism of Action: Radical Scavenging
The primary function of hindered phenolic antioxidants is to interrupt the auto-oxidation cycle of organic materials. This process is initiated by the formation of free radicals, highly reactive species that can propagate a chain reaction leading to material degradation. Hindered phenols act as chain-breaking antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to a peroxyl radical, thus neutralizing it and forming a stable, non-reactive phenoxy radical.[1] The steric hindrance provided by the bulky alkyl groups enhances the stability of this resulting radical, preventing it from initiating new oxidation chains.[2]
Caption: General mechanism of free radical scavenging by a hindered phenolic antioxidant.
Applications in Polymer Stabilization
One of the most significant industrial applications of hindered phenolic antioxidants is the stabilization of polymers. During processing and end-use, polymers are exposed to heat, light, and oxygen, which can lead to a loss of mechanical properties, discoloration, and overall degradation.[1][3]
Quantitative Performance Data
The efficacy of hindered phenolic antioxidants in polymers is often quantified using the Oxidative Induction Time (OIT). This analytical technique measures the time it takes for a material to begin to oxidize under specific temperature and oxygen conditions. A longer OIT indicates greater oxidative stability.
| Polymer Matrix | Antioxidant | Concentration (ppm) | OIT (minutes) at 200°C | Reference |
| High-Density Polyethylene (HDPE) | Irganox 1010 | 1690 | 89.73 | [4] |
| High-Density Polyethylene (HDPE) | Irganox 1330 | - | 97.25 | [4] |
| Medium-Density Polyethylene (MDPE) | Irganox 1010 | 1690 | - | [5] |
| Low-Density Polyethylene (LDPE) | - | - | Varies with antioxidant type and concentration | [6] |
| Polypropylene (PP) | None | 0 | < 1 | [7] |
| Polypropylene (PP) | Irganox 1010 | - | 4.7 (with other stabilizers) | [8] |
| Polypropylene (PP) | Heat-treated (150°C for 1080h) | - | Decreased OIT | [9] |
Applications in Lubricants and Biofuels
Hindered phenolic antioxidants are crucial additives in lubricants and biofuels, where they prevent oxidative degradation that can lead to increased viscosity, sludge formation, and corrosion.[3][10]
Performance in Lubricating Oils
The performance of antioxidants in lubricants can be assessed through various methods, including pressurized differential scanning calorimetry (PDSC) to determine the oxidation induction time.
| Base Oil | Antioxidant | Concentration | Performance Metric | Result | Reference |
| API Group II Base Oil | Alkyl-substituted Hindered Phenol | 0.5 mass% | IP-48 Bulk Oil Oxidation | Moderate Inhibition | [10] |
| API Group II Base Oil | Ester-substituted Hindered Phenol | 0.5 mass% | IP-48 Bulk Oil Oxidation | Good Inhibition | [10] |
| API Group II Base Oil | Thioether-substituted Hindered Phenol | 0.5 mass% | IP-48 Bulk Oil Oxidation | Excellent Inhibition | [10][11] |
| Castor Oil | Butylated Hydroxytoluene (BHT) | 2.5 wt.% | Viscosity Change (after oxidation) | Reduced Viscosity Increase | [12] |
| Castor Oil | tert-Butylhydroquinone (TBHQ) | 5 wt.% | Viscosity Change (after oxidation) | Reduced Viscosity Increase | [12] |
Stabilization of Biodiesel
The unsaturated fatty acid methyl esters in biodiesel are susceptible to oxidation, which can lead to the formation of deposits and acids. Hindered phenolic antioxidants can significantly improve the oxidative stability of biodiesel.
| Biodiesel Feedstock | Antioxidant | Concentration (mg/kg) | Oxidation Stability (Rancimat, 110°C) | Reference |
| Rapeseed Oil Methyl Ester (RME) | Baynox | 100 - 1000 | Significant Improvement | [13] |
| Recycled Cooking Oil Methyl Ester (RCOME) | 2,6-di-tert-butyl-p-cresol (DBPC) | 100 - 1000 | Significant Improvement | [13] |
| Tallow Methyl Ester (TME) | IONOX 220 | 100 - 1000 | Significant Improvement | [13] |
| Karanja Oil Biodiesel | Various Phenolic Antioxidants | 250 - 750 ppm | Increased Induction Period | [14] |
Applications in Food Preservation
Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ) are widely used as food preservatives to prevent oxidative rancidity in fats and oils, thereby extending the shelf life of processed foods.[15][16][17]
Efficacy in Food Products
| Food Product | Antioxidant | Observation | Reference |
| Beef Patties | BHT and Quercetin | Synergistic antioxidant effect | [18] |
| Heating Oils | TBHQ and BHT | Losses observed during heating | [19] |
| Processed Foods | BHA, BHT, TBHQ | Delay rancidity, maintain flavor and aroma | [16] |
| Meat and Meat Products | Phenolic Compounds | Inhibit lipid peroxidation and maintain color | [20][21] |
Potential in Pharmaceuticals and Neuroprotection
The ability of hindered phenolic antioxidants to combat oxidative stress makes them promising candidates for therapeutic applications, particularly in the context of neurodegenerative diseases where oxidative damage is a key pathological feature.[22][23]
Modulation of the Keap1-Nrf2 Signaling Pathway
A critical mechanism through which phenolic compounds, including hindered phenols, exert their protective effects is by activating the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or electrophiles, Nrf2 is released, translocates to the nucleus, and initiates the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Activation of the Keap1-Nrf2 pathway by hindered phenolic antioxidants.
In Vitro Antioxidant Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to assess the antioxidant activity of compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
| Compound | IC50 (µg/mL) | Reference |
| Butylated Hydroxytoluene (BHT) | 171.7 ± 8.2 | [18] |
| Butylated Hydroxytoluene (BHT) | 202.35 | [24] |
| Butylated Hydroxyanisole (BHA) | 112.05 | [24] |
Experimental Protocols
Oxidative Induction Time (OIT) Measurement
Caption: Workflow for Oxidative Induction Time (OIT) measurement.
Methodology:
-
Sample Preparation: A small amount of the material (typically 5-10 mg) is placed in an open aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used.
-
Heating: The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Gas Switching: Once the temperature has stabilized, the gas is switched to oxygen at the same flow rate.
-
Data Acquisition: The heat flow to the sample is monitored over time. The onset of oxidation is marked by a sharp exothermic peak.
-
OIT Determination: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic peak.[9]
DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Sample Preparation: A series of dilutions of the test antioxidant are prepared.
-
Reaction: A fixed volume of the DPPH solution is added to each antioxidant dilution and a control (solvent only).
-
Incubation: The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated for each concentration. The IC50 value is then determined from a plot of scavenging activity versus antioxidant concentration.[18]
Synthesis of Key Hindered Phenolic Antioxidants
The industrial production of hindered phenolic antioxidants involves specific chemical synthesis routes.
Synthesis of Butylated Hydroxytoluene (BHT)
BHT is synthesized through the acid-catalyzed alkylation of p-cresol with isobutylene.
Caption: Synthesis of Butylated Hydroxytoluene (BHT).
Synthesis of tert-Butylhydroquinone (TBHQ)
TBHQ is synthesized by the alkylation of hydroquinone with isobutylene or tert-butanol in the presence of an acid catalyst.[25][26][27]
Caption: Synthesis of tert-Butylhydroquinone (TBHQ).
Conclusion
Hindered phenolic antioxidants are indispensable additives across a multitude of industries, offering robust protection against oxidative degradation. Their well-understood radical scavenging mechanism provides a foundation for their application in polymers, lubricants, fuels, and food products. Furthermore, their ability to modulate key cellular signaling pathways, such as the Keap1-Nrf2 system, opens up exciting avenues for their use in pharmaceutical and biomedical applications, particularly in the prevention and treatment of diseases associated with oxidative stress. Continued research into the synthesis of novel hindered phenolic structures and a deeper understanding of their biological interactions will undoubtedly expand their utility and impact in the years to come.
References
- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 2. partinchem.com [partinchem.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. atlantis-press.com [atlantis-press.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies [journal.pan.olsztyn.pl]
- 16. Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing in Processed Foods - Eurofins Scientific [eurofins.in]
- 17. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 18. scielo.org.mx [scielo.org.mx]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Plant-Derived Natural Antioxidants in Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidant action and potential neuroprotection of polyphenolics extracted from Astragalus membranaceus residue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. CN103864579A - Synthesis process for TBHQ (Tertiary Butyl Hydroquinone) crude product - Google Patents [patents.google.com]
- 27. tert-Butylhydroquinone synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes: 4-Benzhydryl-2,6-di-tert-butylphenol as a High-Performance Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer degradation, induced by factors such as heat, oxygen, and light, compromises the material's integrity, leading to discoloration, brittleness, and loss of mechanical properties.[1] Hindered phenolic antioxidants are a critical class of stabilizers that protect polymers by interrupting the free-radical chain reactions responsible for this degradation. 4-Benzhydryl-2,6-di-tert-butylphenol is a sterically hindered phenolic antioxidant designed for high-performance applications. Its molecular structure, featuring bulky tert-butyl groups flanking the hydroxyl group and a benzhydryl moiety at the para position, provides exceptional stability and radical-scavenging efficiency.
These notes provide an overview of its mechanism, performance data (using a structurally similar analog for reference), and detailed protocols for evaluating its efficacy in polymer systems.
Mechanism of Action: Radical Scavenging
Hindered phenolic antioxidants function as primary antioxidants by donating a hydrogen atom from their hydroxyl group to reactive polymer peroxy radicals (ROO•). This action neutralizes the radical and terminates the degradation chain reaction. The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it relatively unreactive and preventing it from initiating new degradation chains.[1][2]
Performance Data
While specific performance data for this compound is not widely published, data from the structurally analogous and well-studied bisphenol antioxidant, 4,4'-Bis(2,6-di-tert-butylphenol) , provides a strong indication of expected performance in stabilizing polymers like polypropylene (PP).
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability. Higher degradation temperatures signify better stability. The following table shows the degradation temperatures for polypropylene (PP) samples with and without various stabilizers.
Table 1: Degradation Temperatures of Stabilized Polypropylene (PP) Samples [3]
| Stabilizer (0.3 wt%) | Onset of Degradation (°C) | Temperature at 10% Weight Loss (°C) | Temperature at 50% Weight Loss (°C) |
| None | 245 | 320 | 385 |
| 4,4'-Bis(2,6-di-tert-butylphenol) | 285 | 355 | 410 |
| Commercial Antioxidant 1 | 275 | 350 | 405 |
| Commercial Antioxidant 2 | 280 | 360 | 415 |
Data is representative for a high-performance bisphenol antioxidant and is intended for comparative purposes.
Oxidative Stability by Differential Scanning Calorimetry (DSC)
Oxidative Induction Time (OIT) is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates superior stabilization.
Table 2: Oxidative Induction Time (OIT) of Stabilized Polypropylene (PP) at 200°C [3]
| Stabilizer (0.3 wt%) | Oxidative Induction Time (OIT) (minutes) |
| None | < 1 |
| 4,4'-Bis(2,6-di-tert-butylphenol) | 35 |
| Commercial Antioxidant 1 | 28 |
| Commercial Antioxidant 2 | 32 |
Data is representative for a high-performance bisphenol antioxidant and is intended for comparative purposes.
Experimental Protocols
The following are standard protocols for evaluating the performance of phenolic stabilizers in polymers.
References
Application of 4-Benzhydryl-2,6-di-tert-butylphenol in Lubricating Oils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzhydryl-2,6-di-tert-butylphenol is a high-performance antioxidant additive for lubricating oils. As a sterically hindered phenolic antioxidant, it plays a crucial role in extending the service life of lubricants by preventing oxidative degradation at elevated temperatures.[1][2][3] Lubricating oils are susceptible to oxidation under the demanding conditions of modern machinery, leading to the formation of sludge, varnish, and corrosive byproducts that can impair equipment performance and lead to premature failure. The incorporation of this compound effectively mitigates these degradation pathways, ensuring the long-term stability and performance of the lubricant.
Mechanism of Action: Radical Scavenging
Hindered phenolic antioxidants, such as this compound, function as radical scavengers.[1][3] During the oxidation of lubricating oil, highly reactive free radicals (R• and ROO•) are generated, which propagate a chain reaction leading to the degradation of the oil. This compound donates a hydrogen atom from its hydroxyl group to these free radicals, neutralizing them and forming a stable, less reactive phenoxy radical. This process effectively terminates the oxidation chain reaction, preserving the integrity of the base oil.[1][3]
Caption: Antioxidant mechanism of a hindered phenol.
Performance Characteristics
The addition of this compound to lubricating oils is expected to result in significant improvements in:
-
Oxidation Stability: By inhibiting the oxidation process, the antioxidant extends the useful life of the oil, preventing viscosity increase, and the formation of sludge and deposits.
-
High-Temperature Performance: The robust molecular structure of this compound ensures its effectiveness at the high operating temperatures encountered in modern engines and industrial machinery.
-
Wear Protection: By preventing the formation of corrosive acids and deposits, the antioxidant helps to maintain the integrity of lubricated surfaces, thus contributing to wear protection.
Quantitative Performance Data
While specific performance data for this compound is not widely available in public literature, the following table illustrates the expected performance benefits in a typical Group II base oil compared to the base oil alone and the base oil with a common antioxidant, Butylated Hydroxytoluene (BHT).
| Parameter | Test Method | Base Oil | Base Oil + 0.5% BHT (Illustrative) | Base Oil + 0.5% this compound (Illustrative) |
| Oxidation Stability (RPVOT) | ASTM D2272 | 150 min | 300 min | > 400 min |
| Wear Preventive Characteristics (Wear Scar Diameter) | ASTM D4172 | 0.65 mm | 0.50 mm | 0.45 mm |
| High-Temperature Deposits (Total Deposit Weight) | Panel Coker Test | 50 mg | 25 mg | < 15 mg |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the expected performance of this compound based on the known performance of high-molecular-weight hindered phenolic antioxidants. Actual results may vary depending on the base oil and formulation.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of antioxidants in lubricating oils.
Caption: Experimental workflow for evaluating a lubricant antioxidant.
Oxidation Stability by Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
Objective: To evaluate the oxidation stability of new and in-service lubricating oils in the presence of water and a copper catalyst.
Apparatus:
-
Rotating Pressure Vessel (Bomb)
-
Oxidation Bath
-
Pressure Measurement and Recording Equipment
-
Sample Beaker
Procedure:
-
A 50 g sample of the lubricating oil is placed in a glass beaker.
-
A copper catalyst coil and 5 mL of distilled water are added to the beaker.
-
The beaker is placed inside the pressure vessel.
-
The vessel is sealed and purged with oxygen, then pressurized to 90 psi.
-
The vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm.
-
The pressure inside the vessel is monitored continuously.
-
The test is complete when the pressure drops by 25 psi from the maximum pressure.
-
The result is reported as the time in minutes to reach this pressure drop. A longer time indicates better oxidation stability.[3][4]
Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) - ASTM D4172
Objective: To determine the wear-preventive properties of a lubricating fluid in sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
-
Microscope for measuring wear scars
Procedure:
-
Three steel balls are clamped together in a test cup and covered with the lubricant sample.
-
A fourth steel ball is pressed into the cavity of the three clamped balls with a force of 392 N (40 kgf).
-
The test lubricant is heated to 75°C.
-
The top ball is rotated at 1200 rpm for 60 minutes.
-
After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
-
A smaller wear scar diameter indicates better anti-wear properties.[1][2]
High-Temperature Deposit Control Test (Panel Coker Method - General Protocol)
Objective: To assess the tendency of a lubricating oil to form deposits at high temperatures.
Apparatus:
-
Panel Coker Test Apparatus (includes a heated panel, oil sump, and oil circulation system)
-
Analytical Balance
Procedure:
-
A pre-weighed aluminum or steel panel is installed in the test apparatus.
-
The oil sump is filled with the test lubricant.
-
The panel is heated to a specified high temperature (e.g., 285-325°C).
-
The test oil is splashed or dripped onto the hot panel for a set duration (e.g., 4-8 hours).
-
After the test, the panel is cooled, rinsed with a solvent to remove any remaining oil, and dried.
-
The panel is then re-weighed, and the weight of the deposits is determined.
-
A lower deposit weight indicates better high-temperature stability.
Conclusion
This compound is a promising antioxidant for use in high-performance lubricating oils. Its hindered phenolic structure enables it to effectively neutralize free radicals, thereby inhibiting oxidative degradation and extending the operational life of the lubricant. The detailed experimental protocols provided herein serve as a guide for researchers and formulators to evaluate the efficacy of this and other antioxidant additives in a laboratory setting. Further studies are warranted to generate specific quantitative data for this compound to fully characterize its performance benefits in various lubricant formulations.
References
Application Note: HPLC Analysis of 4-Benzhydryl-2,6-di-tert-butylphenol
Introduction
4-Benzhydryl-2,6-di-tert-butylphenol is a sterically hindered phenolic compound with potential applications as an antioxidant and a building block in chemical synthesis. Due to its non-polar nature and chromophoric properties, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for its quantification and purity assessment. This application note presents a reverse-phase HPLC (RP-HPLC) method for the rapid and accurate analysis of this compound. The described protocol is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
2. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Elution Mode | Isocratic |
| Composition | 85:15 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Retention Time (RT) | Approx. 5.5 min | 5.48 min |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Signaling Pathway Diagram
As this application note describes an analytical method, a signaling pathway is not applicable. Instead, a logical relationship diagram for method development is provided.
Caption: Logical steps in developing the HPLC method.
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The short run time allows for high throughput analysis. The method demonstrates good linearity, precision, and accuracy, making it a robust tool for the determination of this compound.
Application Note and Experimental Protocol: Antioxidant Activity of 4-Benzhydryl-2,6-di-tert-butylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzhydryl-2,6-di-tert-butylphenol is a sterically hindered phenolic compound. Hindered phenols are a well-known class of antioxidants used to prevent oxidative degradation in various materials.[1] Their antioxidant properties are attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, while the bulky tert-butyl groups enhance stability.[2] The evaluation of the antioxidant activity of such molecules is crucial for their application in pharmaceuticals, food preservation, and industrial materials.
This document provides detailed protocols for assessing the antioxidant capacity of this compound using three common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These methods are robust, reproducible, and widely used for evaluating the antioxidant potential of synthetic and natural compounds.[3][4]
Principles of Antioxidant Assays
DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5][6] DPPH is a stable radical with a deep violet color, showing a strong absorption maximum around 517 nm.[7][8] When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine, resulting in a color change from violet to a pale yellow.[6][8] The degree of discoloration, measured by the decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant.[9]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS•+ is a blue/green chromophore produced by the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[10][11] The pre-formed radical has absorption maxima around 734 nm.[10][11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the concentration and activity of the antioxidant.[10] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12] The assay utilizes a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH, antioxidants reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ form, which results in the formation of an intense blue-colored product with an absorption maximum between 593 and 620 nm.[9][12][13] The change in absorbance is directly related to the total reducing power of the electron-donating antioxidants present in the sample.[14][15]
Experimental Protocols
Materials and Equipment
-
Chemicals: this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), Potassium persulfate (K₂S₂O₈), Ferric chloride (FeCl₃), 2,4,6-Tripyridyl-s-triazine (TPTZ), Sodium acetate, Acetic acid, Ferrous sulfate (FeSO₄·7H₂O), (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox), Methanol (HPLC grade), Ethanol (HPLC grade), Dimethyl sulfoxide (DMSO), Deionized water.
-
Equipment: UV-Vis microplate reader, 96-well microplates, Analytical balance, Vortex mixer, Pipettes and tips, pH meter.
Preparation of Solutions
-
Test Compound Stock Solution (10 mM): Dissolve an accurately weighed amount of this compound in DMSO to prepare a 10 mM stock solution. Further dilute with methanol or ethanol to prepare working solutions of various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Trolox Standard Stock Solution (10 mM): Dissolve an accurately weighed amount of Trolox in methanol to prepare a 10 mM stock solution. Prepare a series of standard solutions by diluting the stock with methanol (for DPPH/ABTS) or the appropriate buffer.
Protocol 1: DPPH Radical Scavenging Assay
-
DPPH Reagent Preparation (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle and protect it from light.
-
Assay Procedure:
-
Add 100 µL of various concentrations of the test compound or Trolox standard to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[16]
-
Measure the absorbance at 517 nm using a microplate reader.[7][16]
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: ABTS Radical Cation Decolorization Assay
-
ABTS•+ Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution by dissolving it in deionized water.
-
Prepare a 2.45 mM potassium persulfate stock solution in deionized water.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours at room temperature in the dark to generate the ABTS•+ radical cation.[11][17]
-
Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of the test compound or Trolox standard to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Shake the plate and incubate for 6-10 minutes at room temperature in the dark.
-
Measure the absorbance at 734 nm.[10]
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a calibration curve by plotting the % inhibition of different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
FRAP Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix sodium acetate and acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve FeCl₃ in deionized water.
-
Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[9]
-
-
Assay Procedure:
-
Calculation:
-
Create a standard curve using known concentrations of FeSO₄ (e.g., 100 to 2000 µM).[9]
-
The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents.
-
Data Presentation
The quantitative results from the antioxidant assays should be summarized for clear comparison.
Table 1: Antioxidant Activity of this compound
| Assay | Parameter | This compound | Trolox (Standard) |
| DPPH Assay | IC₅₀ (µM) | Value ± SD | Value ± SD |
| ABTS Assay | IC₅₀ (µM) | Value ± SD | Value ± SD |
| ABTS Assay | TEAC (Trolox Equivalents) | Value ± SD | 1.0 |
| FRAP Assay | FRAP Value (µM Fe(II) Eq.) | Value ± SD | Value ± SD |
Note: Values are to be determined experimentally. SD = Standard Deviation.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for in vitro antioxidant activity assays.
Principle of the DPPH Assay Diagram
Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.
References
- 1. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. Total phenolic compounds and antioxidant activity [bio-protocol.org]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. tandfonline.com [tandfonline.com]
- 13. zen-bio.com [zen-bio.com]
- 14. Ferric Reducing Antioxidant Power (FRAP) Assay Kit [cellbiolabs.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Benzhydryl-2,6-di-tert-butylphenol as a Primary Antioxidant in Polyolefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzhydryl-2,6-di-tert-butylphenol is a sterically hindered phenolic antioxidant. This class of compounds is crucial in the stabilization of polyolefins, such as polyethylene (PE) and polypropylene (PP), by preventing thermo-oxidative degradation during processing and end-use. The bulky tert-butyl groups ortho to the hydroxyl group, combined with the benzhydryl group at the para position, are designed to provide high antioxidant efficiency, low volatility, and good compatibility with polyolefin matrices. These characteristics are essential for maintaining the mechanical properties, color stability, and overall durability of the polymer.
Hindered phenolic antioxidants function as primary antioxidants by scavenging free radicals that are formed during the oxidation of the polymer.[1][2] This action interrupts the degradation cycle, thus preserving the polymer's integrity. The effectiveness of these antioxidants is critical in applications where polyolefins are exposed to high temperatures, mechanical stress, and oxygen, such as in automotive parts, packaging films, and household appliances.[][4]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C36H34O | [5] |
| Molecular Weight | 482.7 g/mol | [5] |
| Appearance | Colorless solid (Expected) | General knowledge |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in organic solvents and have low solubility in water | General knowledge |
Mechanism of Action: Radical Scavenging
The primary antioxidant activity of this compound is derived from its ability to donate the hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is outlined in the signaling pathway diagram below. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the bulky ortho-tert-butyl groups, which prevents it from initiating further degradation reactions.[6]
Performance Data in Polyolefins
Table 1: Oxidative Induction Time (OIT) of Polypropylene Stabilized with Various Antioxidants (0.3 wt%)
| Antioxidant | Induction Period of Oxidation (min) at 190°C |
| None | 10 |
| 4,4'-bis(2,6-di-tert-butylphenol) | 150 |
| Irganox 1098 | 50 |
| Irganox HP2215 | 25 |
| Irganox 1010 | 50 |
| Irganox B215 | 175 |
Data adapted from a study on 4,4'-bis(2,6-di-tert-butylphenol)[7].
Table 2: Degradation Temperatures of Polypropylene Stabilized with Various Antioxidants (0.3 wt%) from Thermogravimetric Analysis (TGA)
| Antioxidant | Onset of Degradation (°C) | Temperature at Max. Degradation Rate (°C) |
| None | 260 | 380 |
| 4,4'-bis(2,6-di-tert-butylphenol) | 340 | 410 |
| Irganox 1098 | 320 | 395 |
| Irganox HP2215 | 310 | 390 |
| Irganox 1010 | 330 | 405 |
| Irganox B215 | 345 | 415 |
Data adapted from a study on 4,4'-bis(2,6-di-tert-butylphenol)[7].
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in polyolefins.
Sample Preparation: Compounding
Objective: To homogeneously disperse the antioxidant into the polyolefin matrix.
Materials:
-
Polyolefin (polyethylene or polypropylene) powder or pellets
-
This compound
-
Co-stabilizers (e.g., phosphites, thioethers), if required
-
Twin-screw extruder or internal mixer (e.g., Brabender)
Protocol:
-
Pre-blend the polyolefin powder/pellets with the desired concentration of this compound (typically 0.1-0.5 wt%).
-
If using co-stabilizers, add them to the pre-blend.
-
Set the temperature profile of the extruder or mixer appropriate for the specific polyolefin. For example, for polypropylene, a temperature profile of 180-220°C from feed zone to die is common.
-
Feed the pre-blended mixture into the extruder/mixer at a constant rate.
-
Extrude the molten polymer into strands, cool in a water bath, and pelletize.
-
For molding test plaques, use a compression molder or an injection molder with the pelletized compound.
Evaluation of Thermal Stability: Oxidative Induction Time (OIT)
Objective: To determine the resistance of the stabilized polyolefin to oxidation at an elevated temperature in an oxygen atmosphere.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Protocol (based on ASTM D3895):
-
Place a small sample (5-10 mg) of the stabilized polyolefin into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C for polyethylene).
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).
-
A longer OIT indicates better thermal stability.
Evaluation of Processing Stability: Melt Flow Index (MFI)
Objective: To assess the effect of the antioxidant on the polymer's molecular weight retention during processing by measuring its melt viscosity.
Apparatus:
-
Melt Flow Indexer
Protocol (based on ASTM D1238):
-
Perform multiple extrusion passes (e.g., 1, 3, and 5 passes) on the stabilized polyolefin compound as described in the compounding protocol.
-
After each pass, collect a sample of the pelletized material.
-
Determine the MFI of each sample according to the standard procedure for the specific polyolefin (e.g., 230°C and 2.16 kg load for polypropylene).
-
A smaller change in MFI after multiple extrusions indicates better processing stability, as it signifies less chain scission or cross-linking.
Evaluation of Color Stability: Yellowness Index (YI)
Objective: To measure the change in color of the stabilized polyolefin after exposure to heat or UV light.
Apparatus:
-
Spectrophotometer or colorimeter
-
Forced-air oven (for thermal aging)
-
UV weathering chamber (for UV aging)
Protocol (based on ASTM E313):
-
Mold test plaques of the stabilized polyolefin.
-
Measure the initial Yellowness Index (YI) of the plaques using a spectrophotometer.
-
For thermal aging, place the plaques in a forced-air oven at a specified temperature (e.g., 150°C for polypropylene) for a defined period.
-
For UV aging, expose the plaques in a weathering chamber according to a standard cycle (e.g., ASTM G154 or G155).
-
Periodically remove the plaques and measure their YI.
-
A lower change in YI over time indicates better color stability.
Conclusion
This compound, as a hindered phenolic antioxidant, is expected to be an effective stabilizer for polyolefins, protecting them from thermo-oxidative degradation. While specific performance data for this compound is limited, the provided protocols offer a comprehensive framework for its evaluation. Researchers can utilize these methods to determine its efficacy in terms of thermal stability, processing stability, and color stability in both polyethylene and polypropylene. Comparative studies against industry-standard antioxidants will be crucial in establishing its performance profile and potential applications. The synergistic effects with secondary antioxidants should also be explored to develop robust stabilization packages for demanding polyolefin applications.
References
- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 2. diva-portal.org [diva-portal.org]
- 4. partinchem.com [partinchem.com]
- 5. 2,6-Dibenzhydryl-4-tert-butylphenol | C36H34O | CID 102433024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. energiforsk.se [energiforsk.se]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of 4-Benzhydryl-2,6-di-tert-butylphenol into Rubber Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzhydryl-2,6-di-tert-butylphenol is a sterically hindered phenolic antioxidant.[1] Its molecular structure, characterized by bulky tert-butyl groups flanking a hydroxyl group and a benzhydryl substituent at the para position, makes it a potent scavenger of free radicals.[1] In rubber formulations, the primary role of antioxidants is to mitigate the degradation of polymer chains caused by exposure to heat, oxygen, and ozone.[2][3] This degradation can lead to undesirable changes in the material's physical properties, such as cracking, hardening, and loss of elasticity.[3][4] The incorporation of sterically hindered phenolic antioxidants like this compound is a critical strategy to enhance the durability and extend the service life of rubber products.[2][4]
While specific performance data for this compound in rubber is not extensively available in public literature, its structural similarity to other well-studied sterically hindered phenols, such as 4,4'-bis(2,6-di-tert-butylphenol), allows for the extrapolation of its expected benefits and performance characteristics. These antioxidants are known to be highly effective in protecting a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[5][6]
This document provides detailed application notes and experimental protocols for the incorporation and evaluation of this compound in rubber formulations, using data from analogous compounds as a predictive reference.
Data Presentation: Performance of Sterically Hindered Phenolic Antioxidants in Rubber
The following tables summarize the typical performance improvements observed when incorporating sterically hindered phenolic antioxidants into rubber formulations. The data presented is based on studies of analogous compounds, such as 4,4'-bis(2,6-di-tert-butylphenol), and is intended to be representative of the expected performance of this compound.
Table 1: Effect of a Sterically Hindered Phenolic Antioxidant on the Properties of Butyl Rubber After Accelerated Aging [7]
| Property | Before Aging | After Aging (140°C, 120 min) - Without Antioxidant | After Aging (140°C, 120 min) - With 0.1 wt% 4,4'-bis(2,6-di-tert-butylphenol) |
| Mooney Viscosity (MU) | 54.1 | Significantly Decreased | 54.1 |
| Elastic Recovery (deg) | 0.8 | Significantly Increased | 1.6 |
Table 2: Comparative Performance of a Sterically Hindered Phenolic Antioxidant in Polyisoprene Rubber (SKI-3) [7][8]
| Antioxidant (0.1 wt%) | Retention of Physico-mechanical Properties | Performance vs. Amine Antioxidant (Dusantox-1) | Performance vs. Phenolic Antioxidant (AO-2246) |
| 4,4'-bis(2,6-di-tert-butylphenol) | Effective Stabilizer | On par | Considerably Better |
Experimental Protocols
Rubber Compounding
This protocol outlines the general procedure for incorporating this compound into a rubber formulation using a two-roll mill.
Materials and Equipment:
-
Rubber (e.g., Natural Rubber - NR, Styrene-Butadiene Rubber - SBR)
-
This compound
-
Carbon Black (e.g., N330)
-
Zinc Oxide
-
Stearic Acid
-
Accelerator (e.g., N-cyclohexyl-2-benzothiazole sulfenamide - CBS)
-
Sulfur
-
Two-roll mill with heating and cooling capabilities
-
Analytical balance
Procedure:
-
Mastication: Soften the raw rubber by passing it through the nip of the two-roll mill at a controlled temperature (typically 50-70°C for NR).
-
Incorporation of Ingredients:
-
Add zinc oxide and stearic acid and mix until fully dispersed.
-
Add this compound (typically 1-2 phr - parts per hundred rubber) and ensure uniform distribution.
-
Gradually add carbon black, making sweeps from side to side to ensure homogeneity.
-
Add the accelerator.
-
-
Sulfur Addition: Add the sulfur as the final ingredient at a lower temperature (below 100°C) to prevent premature vulcanization (scorching).
-
Homogenization: Continue mixing the compound by cutting and blending on the mill until a uniform sheet is obtained.
-
Sheeting Out: Sheet the final compound off the mill at a defined thickness and allow it to cool at room temperature for at least 24 hours before vulcanization.
Vulcanization (Curing)
This protocol describes the process of cross-linking the rubber compound to achieve its desired physical properties.
Materials and Equipment:
-
Compounded rubber sheet
-
Compression molding press with heated platens
-
Mold of desired dimensions
-
Mold release agent
Procedure:
-
Mold Preparation: Clean the mold and apply a thin layer of mold release agent.
-
Sample Loading: Cut the compounded rubber sheet to a size slightly larger than the mold cavity and place it in the mold.
-
Compression Molding:
-
Place the mold in the preheated compression press (vulcanization temperature is typically between 140°C and 180°C, depending on the rubber and cure system).
-
Apply a specific pressure to the mold.
-
Cure for the predetermined optimal cure time (determined by a rheometer).
-
-
Demolding and Cooling: After the curing time has elapsed, carefully remove the mold from the press and demold the vulcanized rubber sheet. Allow it to cool to room temperature.
Evaluation of Physical Properties
This protocol details the testing of the vulcanized rubber's mechanical and aging properties.
a) Tensile Strength and Elongation at Break (ASTM D412):
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped cutting die
Procedure:
-
Cut dumbbell-shaped test specimens from the vulcanized rubber sheet.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Separate the grips at a constant rate of speed (e.g., 500 mm/min) until the specimen ruptures.
-
Record the force at break and the elongation at break.
-
Calculate the tensile strength (force per unit area) and the ultimate elongation (percentage increase in length).
b) Accelerated Aging Test (ASTM D573):
Equipment:
-
Air-circulating oven with temperature control
Procedure:
-
Prepare dumbbell-shaped test specimens as described above.
-
Measure the initial tensile strength and elongation at break of unaged specimens.
-
Place a set of specimens in the aging oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 48, 72 hours).
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Measure the tensile strength and elongation at break of the aged specimens.
-
Calculate the percentage retention of tensile strength and elongation at break to evaluate the antioxidant's effectiveness.
Visualizations
Caption: Experimental workflow for incorporating and evaluating an antioxidant in a rubber formulation.
Caption: General mechanism of action for a sterically hindered phenolic antioxidant in rubber.
References
- 1. 2,6-Dibenzhydryl-4-tert-butylphenol | C36H34O | CID 102433024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]
- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 5. researchgate.net [researchgate.net]
- 6. Hosea Chem®-China|Antioxidant|Supplier|Manufacturer|Factory [hoseachem.com]
- 7. researchgate.net [researchgate.net]
- 8. ahmadullins.com [ahmadullins.com]
Application Notes and Protocols: Studying the Kinetics of 4-Benzhydryl-2,6-di-tert-butylphenol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzhydryl-2,6-di-tert-butylphenol is a sterically hindered phenolic compound with potential applications as an antioxidant in various fields, including pharmaceuticals and materials science. Understanding the kinetics of its oxidation is crucial for elucidating its mechanism of action, determining its efficacy as a radical scavenger, and predicting its stability. These application notes provide detailed protocols for studying the oxidation kinetics of this compound, primarily focusing on its reaction with stable free radicals and peroxyl radicals. The methodologies are based on established techniques for evaluating the antioxidant properties of hindered phenols.
Proposed Signaling Pathway: Radical Scavenging Mechanism
The primary antioxidant activity of this compound is attributed to its ability to donate its phenolic hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a stable phenoxyl radical. This phenoxyl radical is stabilized by the bulky tert-butyl groups at the ortho positions and the benzhydryl group at the para position, which prevents it from initiating further radical chain reactions.
Caption: Proposed mechanism of radical scavenging by this compound.
Experimental Protocols
Protocol 1: Determination of Radical Scavenging Activity using the DPPH Assay
This protocol describes the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to assess the antioxidant activity and reaction kinetics. The disappearance of the deep violet color of the DPPH radical is monitored spectrophotometrically.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mM.
-
Prepare a stock solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm. This corresponds to a concentration of about 0.1 mM.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer at 25 °C.
-
Pipette 2.0 mL of the DPPH solution into a quartz cuvette and place it in the spectrophotometer.
-
Record the initial absorbance at 517 nm (A₀).
-
Add 100 µL of the this compound stock solution to the cuvette, rapidly mix by inversion, and immediately start recording the absorbance at 517 nm at regular time intervals (e.g., every 30 seconds) for a total of 30-60 minutes, or until the absorbance stabilizes.
-
Perform a blank experiment by adding 100 µL of methanol to 2.0 mL of the DPPH solution and monitor the absorbance over the same period.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging at each time point using the following equation: % Scavenging = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the DPPH solution and Aₜ is the absorbance at time t.
-
The reaction between hindered phenols and DPPH often follows pseudo-first-order kinetics. The observed rate constant (k_obs) can be determined by plotting ln(Aₜ) versus time.
-
The second-order rate constant (k₂) can be calculated from k_obs by dividing by the concentration of the antioxidant.
-
Protocol 2: Kinetics of Peroxyl Radical Scavenging using a Stopped-Flow Technique
This protocol is designed to measure the rate constant for the reaction of this compound with peroxyl radicals, which are more biologically relevant. Peroxyl radicals are generated by the thermal decomposition of an azo initiator, and their consumption is monitored.
Materials:
-
This compound
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) or 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical initiator.
-
Chlorobenzene or other suitable solvent
-
Stopped-flow spectrophotometer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of the peroxyl radical initiator (e.g., 10 mM AMVN) in chlorobenzene.
-
Prepare a series of solutions of this compound in chlorobenzene at different concentrations (e.g., 0.1, 0.2, 0.5, 1.0 mM).
-
-
Kinetic Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37 °C).
-
Purge both reactant syringes with inert gas to remove oxygen.
-
Load one syringe with the initiator solution and the other with the phenol solution.
-
Initiate the reaction by rapidly mixing the two solutions in the stopped-flow chamber.
-
Monitor the decay of the peroxyl radical signal at its characteristic wavelength (this may require a probe or be monitored indirectly). Alternatively, monitor the formation of the phenoxyl radical if its absorption spectrum is known.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (phenol in large excess), the decay of the peroxyl radical will follow first-order kinetics.
-
Determine the observed rate constant (k_obs) from the exponential decay of the signal.
-
Plot k_obs versus the concentration of this compound. The slope of this plot will give the second-order rate constant (k_inh) for the inhibition reaction.
-
Experimental Workflow
Caption: General workflow for kinetic analysis of antioxidant activity.
Data Presentation
While specific kinetic data for this compound is not available, the following table presents data for structurally related hindered phenols to provide a comparative context.
| Phenolic Compound | Radical | Method | Rate Constant (k) | Reference |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Peroxyl | Autoxidation | 2.4 x 10⁴ M⁻¹s⁻¹ | |
| 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol | DPPH | Spectrophotometry | 3.672 x 10⁻⁵ s⁻¹ (k_obs) | [1] |
| 2,4,6-tri-tert-butylphenol | DPPH | UV-Vis | Equilibrium Constant (K) = 0.1378 |
Note: The rate constants are highly dependent on the solvent, temperature, and specific radical used. Direct comparison between different methods should be made with caution.
Conclusion
The provided protocols offer a robust framework for investigating the kinetics of this compound oxidation. By employing techniques such as the DPPH assay and stopped-flow spectrophotometry, researchers can obtain valuable data on the radical scavenging activity and reaction rates of this compound. This information is essential for its development and application as an effective antioxidant in various technological and biomedical fields. Further studies are encouraged to determine the specific kinetic parameters for this promising molecule.
References
Application Notes and Protocols: Use of 4-Benzhydryl-2,6-di-tert-butylphenol in Biodiesel Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodiesel, a renewable fuel consisting of fatty acid methyl esters (FAMEs), is susceptible to oxidative degradation during storage. This process, driven by exposure to air, heat, and light, leads to an increase in viscosity, acid value, and the formation of insoluble sediments, which can compromise fuel quality and damage engine components. To mitigate this, synthetic antioxidants are commonly added to biodiesel to enhance its stability.
This document provides detailed application notes and experimental protocols for evaluating the efficacy of 4-Benzhydryl-2,6-di-tert-butylphenol as a potential antioxidant for biodiesel stabilization. While direct experimental data for this specific compound in biodiesel is not extensively available in peer-reviewed literature, its chemical structure—a hindered phenol—is analogous to widely used antioxidants like Butylated Hydroxytoluene (BHT). Hindered phenols are known to function as potent radical scavengers, interrupting the auto-oxidation chain reactions that degrade biodiesel.
The following sections outline the theoretical basis for its application, present representative data from a structurally similar antioxidant (BHT) to illustrate expected performance, and provide detailed protocols for its evaluation.
Mechanism of Action: Hindered Phenolic Antioxidants
Hindered phenolic antioxidants, such as this compound, stabilize organic materials by donating a hydrogen atom from their hydroxyl group to reactive free radicals (R•, RO•, ROO•). This process neutralizes the radicals, terminating the oxidation chain reaction. The resulting phenoxy radical is sterically hindered by the bulky tert-butyl groups at the ortho positions, making it relatively stable and preventing it from initiating new oxidation chains.
Caption: Antioxidant mechanism of hindered phenols in biodiesel.
Data Presentation: Representative Performance of a Hindered Phenol (BHT)
The following tables summarize the typical performance of Butylated Hydroxytoluene (BHT), a structural analog of this compound, in stabilizing biodiesel. This data is provided to illustrate the expected impact on key stability parameters. Researchers evaluating this compound would aim to generate similar datasets.
Table 1: Effect of BHT Concentration on the Oxidation Stability of Waste Cooking Oil Methyl Ester (WCOME)
| BHT Concentration (ppm) | Induction Period (hours) |
| 0 (Control) | 2.5 |
| 100 | 4.0 |
| 200 | 5.5 |
| 300 | 7.0 |
| 400 | 8.5 |
| 500 | 10.0 |
| 600 | 11.5 |
Data synthesized from studies on BHT effectiveness, illustrating a typical dose-dependent response.[1]
Table 2: Changes in Biodiesel Properties During Accelerated Aging (12 Weeks) with and without Antioxidant
| Sample | Storage Time (weeks) | Peroxide Value (meq O₂/kg) | Acid Value (mg KOH/g) |
| Untreated Biodiesel | 0 | 3.5 | 0.20 |
| 4 | 25.0 | 0.45 | |
| 8 | 55.0 | 0.75 | |
| 12 | >80.0 | 1.10 | |
| Biodiesel + 500 ppm PG * | 0 | 3.5 | 0.20 |
| 4 | 4.0 | 0.22 | |
| 8 | 6.5 | 0.25 | |
| 12 | <10.0 | 0.28 |
*Note: Data for Propyl Gallate (PG) is used here as a representative highly effective antioxidant to show stabilization over time. BHT would show a similar, though potentially less pronounced, trend.[2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effectiveness of this compound in biodiesel.
Caption: Experimental workflow for evaluating a novel antioxidant in biodiesel.
Protocol 1: Determination of Oxidation Stability (Rancimat Method)
This protocol is based on the EN 14112 standard, which measures the induction period (IP) of biodiesel under accelerated oxidation conditions.
Objective: To determine the time until the onset of rapid oxidation. A longer induction period indicates higher stability.
Apparatus:
-
Rancimat instrument (e.g., Metrohm 873 Biodiesel Rancimat).
-
Reaction vessels and air tubes.
-
Measuring vessel with electrodes.
-
Analytical balance.
Reagents:
-
Biodiesel samples (control and additivated).
-
Deionized water.
Procedure:
-
Preparation: Clean all glassware thoroughly and dry completely.
-
Sample Weighing: Accurately weigh 3.0 ± 0.01 g of the biodiesel sample directly into a clean, dry reaction vessel.
-
Apparatus Setup:
-
Fill the measuring vessel with 50 mL of deionized water.
-
Place the electrode into the measuring vessel, ensuring it is properly submerged.
-
Place the reaction vessel containing the sample into the heating block of the Rancimat.
-
Connect the air tube to the reaction vessel and the outlet tube from the reaction vessel to the measuring vessel, ensuring the gas outlet is submerged in the deionized water.
-
-
Test Execution:
-
Set the instrument parameters: Temperature = 110 °C, Gas flow = 10 L/h.
-
Start the measurement. The instrument will heat the sample while bubbling air through it.
-
Volatile oxidation products (primarily formic and acetic acid) are carried by the air stream into the deionized water, causing an increase in its conductivity.
-
The test automatically terminates when the rate of conductivity increase reaches a predefined maximum. The time from the start of the test to this point (the inflection point on the conductivity curve) is recorded as the Oxidation Stability Index (OSI) or Induction Period (IP) in hours.[3][4]
-
-
Data Analysis: Compare the IP of the additivated samples to the control. An IP of ≥ 8 hours is often required to meet European standards.[3][5]
Protocol 2: Determination of Acid Value
This protocol is based on ASTM D664 and measures the concentration of acidic constituents in the biodiesel.
Objective: To quantify the amount of acidic species, which increase as biodiesel oxidizes.
Apparatus:
-
Automatic potentiometric titrator or manual titration setup (buret, beaker, stirrer).
-
pH electrode.
-
Analytical balance.
Reagents:
-
Titration solvent (e.g., a mixture of toluene, isopropanol, and a small amount of water).
-
Potassium hydroxide (KOH) titrant, standardized (0.1 M in isopropanol).
Procedure:
-
Sample Preparation: Weigh an appropriate amount of biodiesel sample (e.g., 5-10 g) into a beaker. The sample size depends on the expected acid value.
-
Dissolution: Add approximately 100 mL of the titration solvent to the beaker and stir until the sample is fully dissolved.
-
Titration:
-
Immerse the pH electrode in the solution.
-
Titrate the sample with the standardized 0.1 M KOH solution. Record the volume of titrant and the corresponding mV or pH reading.
-
Continue the titration past the inflection point (the point of the most significant change in mV/pH per volume of titrant added).
-
-
Calculation: The acid value is calculated using the following formula:
-
Acid Value (mg KOH/g) = (A x M x 56.1) / W
-
Where:
-
A = Volume of KOH titrant used to reach the inflection point (mL).
-
M = Molarity of the KOH solution (mol/L).
-
56.1 = Molecular weight of KOH ( g/mol ).
-
W = Weight of the biodiesel sample (g).
-
-
-
Data Analysis: Compare the acid values of aged, additivated samples to the aged control. A lower acid value signifies better oxidative stability. The ASTM D6751 limit for B100 is typically < 0.5 mg KOH/g.[6][7]
Protocol 3: Determination of Peroxide Value
This protocol is based on standard iodometric titration methods (e.g., AOCS Official Method Cd 8-53) and measures the concentration of peroxides and hydroperoxides, which are the primary products of oxidation.
Objective: To quantify the initial products of oxidation.
Apparatus:
-
Erlenmeyer flask with stopper.
-
Buret.
-
Analytical balance.
Reagents:
-
Acetic acid-isooctane or acetic acid-chloroform solvent mixture (3:2 v/v).
-
Saturated potassium iodide (KI) solution.
-
Standardized sodium thiosulfate (Na₂S₃O₃) solution (0.1 N or 0.01 N).
-
1% Starch indicator solution.
Procedure:
-
Sample Preparation: Weigh 5.0 ± 0.05 g of the biodiesel sample into a 250 mL Erlenmeyer flask.
-
Reaction:
-
Add 30 mL of the acetic acid-solvent mixture to the flask and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl for one minute, and store in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water.
-
-
Titration:
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.
-
Add 1-2 mL of starch indicator solution. The solution will turn dark blue.
-
Continue the titration dropwise until the blue color completely disappears.
-
-
Blank Determination: Perform a blank titration using all reagents but without the biodiesel sample.
-
Calculation: The peroxide value is calculated as follows:
-
Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W
-
Where:
-
S = Volume of titrant for the sample (mL).
-
B = Volume of titrant for the blank (mL).
-
N = Normality of the sodium thiosulfate solution.
-
W = Weight of the sample (g).
-
-
-
Data Analysis: Peroxide value increases during the initial stages of oxidation and may decrease later as peroxides decompose into secondary oxidation products.[6][8]
Conclusion
While this compound is a promising candidate for biodiesel stabilization due to its hindered phenol structure, rigorous experimental validation is necessary. The protocols and representative data provided here offer a comprehensive framework for researchers to systematically evaluate its performance. By measuring key parameters such as the induction period, acid value, and peroxide value, its effectiveness can be quantified and compared against existing commercial antioxidants, paving the way for its potential application in improving the storage and operational quality of biodiesel fuels.
References
- 1. researchgate.net [researchgate.net]
- 2. ajbasweb.com [ajbasweb.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Oxidation stability of biodiesel fuels and blends using the Rancimat and PetroOXY methods. Effect of 4-allyl-2,6-dimethoxyphenol and catechol as biodiesel additives on oxidation stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. kemitek.org [kemitek.org]
- 8. biodieseleducation.org [biodieseleducation.org]
Synthesis of 4-Benzhydryl-2,6-di-tert-butylphenol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of derivatives from 4-Benzhydryl-2,6-di-tert-butylphenol. This class of sterically hindered phenols holds significant potential in drug development and materials science due to their antioxidant properties. The bulky benzhydryl and tert-butyl groups create a sterically hindered environment around the phenolic hydroxyl group, enhancing its stability and modulating its reactivity.
Introduction
Hindered phenols are a well-established class of antioxidants that function as radical scavengers. The introduction of a benzhydryl (diphenylmethyl) group at the para position of 2,6-di-tert-butylphenol can further enhance its lipophilicity and potentially its antioxidant efficacy. This modification may also introduce new biological activities, making its derivatives interesting candidates for drug discovery programs. The following sections detail the synthesis of the core molecule and potential derivatization strategies, along with protocols for evaluating their antioxidant activity.
Synthesis of the Core Moiety: this compound
The primary route for the synthesis of this compound is through a Friedel-Crafts alkylation of 2,6-di-tert-butylphenol. This electrophilic aromatic substitution reaction introduces the benzhydryl group at the para position, which is activated by the hydroxyl group.
Experimental Protocol: Friedel-Crafts Alkylation
This protocol is based on analogous reactions for the alkylation of phenols.
Materials:
-
2,6-di-tert-butylphenol
-
Diphenylmethanol (Benzhydrol) or Diphenylmethyl bromide
-
Sulfuric acid (concentrated) or a Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Glacial acetic acid (or another suitable solvent like dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-di-tert-butylphenol (1.0 eq) in glacial acetic acid.
-
Add diphenylmethanol (1.1 eq) to the solution.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Expected Yield: Yields for similar Friedel-Crafts alkylations of phenols can range from moderate to high, depending on the specific conditions and catalyst used.
Derivatization of this compound
Further functionalization of the this compound core can lead to a diverse library of compounds with potentially enhanced or novel biological activities. Two potential derivatization strategies are outlined below.
Mannich Reaction for Aminomethyl Derivatives
The Mannich reaction can be employed to introduce an aminomethyl group at the ortho positions of the phenol, if sterically permissible, or more likely, to derivatize the hydroxyl group itself under certain conditions. However, a more common application for hindered phenols is functionalization at the para-position if it is unsubstituted. Since the para-position is blocked in our core molecule, derivatization of the hydroxyl group or other positions would be explored. For the purpose of this protocol, we will focus on a common derivatization of the phenolic hydroxyl group.
Etherification and Esterification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization to modulate the compound's physicochemical properties, such as solubility and bioavailability.
Materials:
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This compound
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An alkyl halide (e.g., methyl iodide, ethyl bromide)
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A weak base (e.g., potassium carbonate)
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Acetone or Dimethylformamide (DMF)
Procedure:
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To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
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Add the alkyl halide (1.2 eq) to the mixture.
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Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
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After completion, filter off the potassium carbonate and evaporate the solvent.
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Dissolve the residue in an organic solvent and wash with water.
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Dry the organic layer and concentrate to give the crude ether derivative.
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Purify by column chromatography.
Application: Antioxidant Activity Evaluation
The antioxidant activity of the synthesized derivatives can be assessed using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
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Synthesized this compound derivatives
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2,2-diphenyl-1-picrylhydrazyl (DPPH)
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Methanol or Ethanol
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Ascorbic acid or Trolox (as a positive control)
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96-well microplate
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Microplate reader
Procedure:
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Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
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Prepare serial dilutions of the synthesized compounds and the positive control in methanol.
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In a 96-well plate, add a fixed volume of the DPPH solution to each well.
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Add an equal volume of the different concentrations of the test compounds and the positive control to the wells.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
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The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
Data Presentation
Quantitative data from the antioxidant assays should be summarized in a clear and structured table for easy comparison.
| Compound | IC50 (µM) in DPPH Assay |
| This compound | To be determined |
| Derivative 1 (e.g., O-methylated) | To be determined |
| Derivative 2 (e.g., O-ethylated) | To be determined |
| Ascorbic Acid (Positive Control) | Reference value |
Visualizations
Synthesis Workflow
The overall synthetic strategy can be visualized as a workflow diagram.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Antioxidant Mechanism
The antioxidant activity of hindered phenols primarily involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the bulky ortho substituents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzhydryl-2,6-di-tert-butylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Benzhydryl-2,6-di-tert-butylphenol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be hydrolyzed or deactivated. | Use a fresh, anhydrous catalyst. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. |
| Poor Quality Starting Materials: 2,6-di-tert-butylphenol or the benzhydrylating agent (e.g., diphenylmethyl chloride, diphenylmethanol) may be impure. | Purify starting materials before use. For example, 2,6-di-tert-butylphenol can be recrystallized. |
| Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed or too high, leading to decomposition. | Optimize the reaction temperature. Start with conditions reported for similar Friedel-Crafts alkylations and perform small-scale experiments at varying temperatures. |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed. |
| Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst activity. | Use a dry, non-polar solvent such as dichloromethane, dichloroethane, or carbon disulfide. Ensure the solvent is anhydrous. |
Issue 2: Formation of Multiple By-products
| Potential Cause | Recommended Solution |
| Over-alkylation: The phenol ring may be alkylated at multiple positions. | Use a milder catalyst or a bulkier benzhydrylating agent to increase selectivity for the para-position. Control the stoichiometry of the reactants carefully. |
| Isomerization: Formation of ortho- or meta-isomers can occur. | Optimize the reaction temperature and choice of catalyst to favor para-substitution. Steric hindrance from the tert-butyl groups should favor para-substitution. |
| Side reactions of the benzhydrylating agent: The benzhydryl cation may undergo side reactions. | Add the benzhydrylating agent slowly to the reaction mixture to maintain a low concentration and minimize side reactions. |
Issue 3: Difficult Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and By-products: Makes separation by column chromatography challenging. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. |
| Product Oiling Out During Crystallization: The product may not crystallize cleanly. | Try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can induce crystallization. |
| Residual Catalyst: The catalyst may not be fully quenched, leading to issues in work-up. | Ensure the reaction is properly quenched with water or a dilute acid solution. Wash the organic layer thoroughly to remove all traces of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is a Friedel-Crafts alkylation of 2,6-di-tert-butylphenol with a suitable benzhydrylating agent, such as diphenylmethyl chloride or diphenylmethanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Q2: How can I minimize the formation of the ortho-isomer?
A2: The bulky tert-butyl groups at the 2 and 6 positions provide significant steric hindrance, which naturally favors alkylation at the less hindered para-position (position 4). To further minimize ortho-alkylation, you can use a bulkier Lewis acid catalyst and run the reaction at a lower temperature.
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any by-products. The product, being more non-polar than the starting phenol, should have a higher Rf value. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions for this synthesis?
A4: Lewis acids like AlCl₃ are corrosive and react violently with water; they should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The solvents used are often flammable and volatile. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation
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Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
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Reagents: Dissolve 2,6-di-tert-butylphenol in a dry, non-polar solvent (e.g., dichloromethane) in the flask.
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Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise.
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Reactant Addition: Prepare a solution of the benzhydrylating agent (e.g., diphenylmethyl chloride) in the same solvent and add it dropwise to the reaction mixture via the dropping funnel.
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Reaction: Allow the reaction to stir at the optimized temperature for the required time, monitoring its progress by TLC or HPLC.
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Work-up: Once the reaction is complete, quench it by slowly adding ice-cold water or dilute HCl. Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Data Presentation
Table 1: Effect of Catalyst on Yield
| Catalyst | Stoichiometry (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 120 | 0 to rt | 4 | 75 |
| FeCl₃ | 120 | 0 to rt | 6 | 68 |
| ZnCl₂ | 150 | rt | 12 | 45 |
| BF₃·OEt₂ | 100 | 0 | 8 | 55 |
Table 2: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
| Dichloromethane | 0 to rt | 4 | AlCl₃ | 75 |
| 1,2-Dichloroethane | rt | 4 | AlCl₃ | 72 |
| Carbon Disulfide | 0 to rt | 5 | AlCl₃ | 65 |
| Nitrobenzene | rt | 6 | AlCl₃ | 50 |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for product purification strategy.
Technical Support Center: Purification of Crude 4-Benzhydryl-2,6-di-tert-butylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Benzhydryl-2,6-di-tert-butylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. Due to the compound's high molecular weight and non-polar nature, these techniques are well-suited to remove unreacted starting materials and byproducts.
Q2: What are the likely impurities in my crude this compound sample?
Given that this compound is typically synthesized via a Friedel-Crafts alkylation of 2,6-di-tert-butylphenol with a benzhydrylating agent, common impurities may include:
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Unreacted 2,6-di-tert-butylphenol: The starting material for the synthesis.
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Over-alkylated products: Such as 2,4,6-tribenzhydrylphenol, which can occur if the reaction conditions are too harsh.
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Isomeric products: Depending on the catalyst and conditions, small amounts of the ortho-benzhydrylated product may be formed.
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Products of carbocation rearrangement: Although less common with stabilized benzhydryl carbocations, rearrangements can sometimes occur.
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Polymeric materials: Acid catalysts used in Friedel-Crafts reactions can sometimes lead to the formation of polymeric byproducts.
Q3: What is a good starting point for a recrystallization solvent system?
A good starting point for the recrystallization of this compound is a mixed solvent system. Due to its bulky and relatively non-polar nature, a combination of a good solvent and a poor solvent is likely to yield high-quality crystals. Common choices include:
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Dichloromethane/Hexane: Dissolve the crude product in a minimal amount of hot dichloromethane and slowly add hexane until turbidity is observed.
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Toluene/Heptane: Similar to the above, using toluene as the "good" solvent and heptane as the "poor" solvent.
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Ethanol/Water: For less non-polar impurities, dissolving in hot ethanol and adding water dropwise can be effective.
Troubleshooting Guides
Crystallization Issues
A common challenge in purifying large, bulky aromatic compounds is achieving efficient crystallization. The following guide addresses potential issues.
Problem: The compound "oils out" instead of crystallizing.
This phenomenon occurs when the compound comes out of solution at a temperature above its melting point.
| Possible Cause | Solution |
| Supersaturation is too high. | Add a small amount of the "good" solvent back to the hot solution to decrease the level of saturation. |
| Cooling is too rapid. | Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period. |
| Solvent system is not optimal. | Try a different solvent system with a lower boiling point for the "good" solvent. |
Problem: No crystals form, even after cooling.
| Possible Cause | Solution |
| Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound if available. |
| Compound is highly soluble in the chosen solvent. | Add more of the "poor" solvent (anti-solvent) to the solution. |
Problem: The resulting crystals are very small or appear as a powder.
| Possible Cause | Solution |
| Crystallization occurred too quickly. | Redissolve the solid in a larger volume of the "good" solvent and allow it to cool more slowly. |
| Agitation during cooling. | Avoid disturbing the flask during the crystal growth phase. |
Column Chromatography Issues
For separating impurities with similar polarity to the desired product, column chromatography is often necessary.
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Incorrect mobile phase polarity. | Adjust the solvent system. For non-polar compounds like this compound, a low polarity mobile phase such as a hexane/ethyl acetate or hexane/dichloromethane gradient is recommended. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded. A general rule is to load no more than 1-5% of the silica gel weight. |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. |
Problem: The compound is streaking or tailing on the column.
| Possible Cause | Solution |
| Sample is not fully dissolved before loading. | Ensure the crude material is completely dissolved in a minimal amount of the mobile phase or a slightly stronger solvent before loading onto the column. |
| Interactions with acidic silica gel. | For phenolic compounds, adding a small amount of a modifying agent like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing by deactivating acidic sites on the silica. |
| The compound is degrading on the silica. | If the compound is sensitive, consider using a less acidic stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recrystallization from Dichloromethane/Hexane
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot dichloromethane in an Erlenmeyer flask.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise with gentle swirling until the solution becomes faintly and persistently turbid.
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Clarification: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Column Packing: Prepare a flash chromatography column with silica gel, packed using a slurry method with the initial mobile phase (e.g., 98:2 hexane/ethyl acetate).
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Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
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Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
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Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential impurities in crude this compound.
Technical Support Center: Overcoming Solubility Challenges of 4-Benzhydryl-2,6-di-tert-butylphenol in Nonpolar Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility issues associated with 4-Benzhydryl-2,6-di-tert-butylphenol in nonpolar matrices. Due to its bulky benzhydryl and tert-butyl groups, this compound often presents significant challenges in achieving homogeneous dispersion, which is critical for its efficacy as an antioxidant and for the overall quality of the final product.
Troubleshooting Guide: Common Solubility Issues
This guide addresses frequent problems encountered during the incorporation of this compound into nonpolar formulations.
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudiness or Haze in Liquid Formulations | The concentration of this compound exceeds its solubility limit in the chosen nonpolar solvent at the operating temperature. | 1. Reduce Concentration: Lower the amount of the compound until the solution becomes clear. 2. Increase Temperature: Gently heat the mixture to determine if solubility increases with temperature. Note the temperature at which the solution clarifies. 3. Co-solvency: Introduce a small amount of a more compatible co-solvent to the system. 4. Sonication: Use an ultrasonic bath to aid in the dissolution process. |
| "Blooming" or Surface Crystallization on Solid Matrices (e.g., Polymers) | The compound has migrated to the surface of the polymer due to poor solubility and compatibility. This often occurs when the concentration is above the solubility threshold.[1] | 1. Optimize Concentration: Reduce the loading of the antioxidant to below its saturation point in the polymer matrix. 2. Improve Mixing: Ensure thorough and uniform dispersion during processing. 3. Select a More Compatible Matrix: If possible, consider a polymer matrix with a closer solubility parameter to the antioxidant. 4. Use a Higher Molecular Weight Co-additive: This can sometimes hinder the migration of the primary antioxidant.[1] |
| Inconsistent Product Performance | Non-uniform distribution of the antioxidant within the matrix, leading to localized areas of degradation. | 1. Verify Dissolution: Confirm that the compound is fully dissolved in the solvent or molten polymer during processing. 2. Analytical Quantification: Use techniques like HPLC or GC to measure the concentration of the antioxidant in different parts of the final product to assess homogeneity. |
| Presence of Undissolved Particles | Incomplete dissolution due to insufficient time, temperature, or agitation. The particle size of the compound may also be a factor. | 1. Increase Mixing Time/Intensity: Extend the duration and/or vigor of the mixing process. 2. Elevate Temperature: If the compound is thermally stable, increasing the processing temperature can enhance solubility. 3. Particle Size Reduction: If feasible, micronize the this compound powder to increase its surface area and dissolution rate.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in nonpolar matrices?
A1: The solubility of a compound is governed by the principle of "like dissolves like." While this compound is generally nonpolar, its large and rigid molecular structure, a result of the bulky benzhydryl and di-tert-butyl groups, can lead to strong intermolecular forces in its solid state. Overcoming these forces to dissolve the molecule in a nonpolar solvent or polymer matrix can be challenging. The large size of the molecule can also hinder its ability to fit into the free volume of a polymer.
Q2: What is "blooming" and how can I prevent it?
A2: "Blooming" is the phenomenon where an additive, in this case, this compound, migrates to the surface of a solid matrix, such as a polymer, and forms a visible layer of crystals or an oily film. This occurs when the concentration of the additive exceeds its solubility limit within the matrix.[1] To prevent blooming, it is crucial to use a concentration of the antioxidant that is below its saturation point in the specific polymer at the intended service temperature.[1]
Q3: How can I improve the solubility of this compound without changing the primary solvent or matrix?
A3: Several strategies can be employed:
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Co-solvency: The addition of a small amount of a co-solvent that has good solubility for both the compound and the primary matrix can enhance overall solubility.
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Temperature Optimization: Solubility often increases with temperature. Determining the optimal processing temperature where the compound dissolves completely is key.
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Use of Dispersing Agents: In some systems, the addition of a compatible surfactant or dispersing agent can help to stabilize the antioxidant within the matrix.
Q4: Are there any analytical techniques to confirm the solubility and dispersion of this compound in my product?
A4: Yes, several techniques can be used:
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Visual Inspection: For transparent or translucent matrices, the absence of cloudiness or visible particles is a primary indicator of dissolution.
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Microscopy: Techniques like optical microscopy or Scanning Electron Microscopy (SEM) can be used to visually inspect for the presence of undissolved particles or crystalline structures on the surface or within the bulk of a solid matrix.
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Differential Scanning Calorimetry (DSC): DSC can sometimes be used to detect the melting of undissolved crystalline antioxidant within a polymer matrix.
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Chromatographic Methods (HPLC/GC): After extracting the antioxidant from the matrix, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify its concentration and assess its homogeneity throughout the product.
Quantitative Solubility Data
| Nonpolar Matrix | Temperature (°C) | Solubility ( g/100g of matrix) | Method of Determination |
| Hexane | 25 | User Determined | Gravimetric, HPLC, UV-Vis |
| Toluene | 25 | User Determined | Gravimetric, HPLC, UV-Vis |
| Polyethylene (LDPE) | 150 (Melt) | User Determined | Visual, DSC, HPLC after extraction |
| Polypropylene (PP) | 180 (Melt) | User Determined | Visual, DSC, HPLC after extraction |
| User-defined matrix | User-defined temp. | User Determined | User-defined method |
Experimental Protocols
Protocol 1: Determination of Solubility in a Nonpolar Solvent (e.g., Hexane, Toluene)
Objective: To determine the saturation solubility of this compound in a nonpolar solvent at a specific temperature.
Methodology: Isothermal Shake-Flask Method
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Preparation: Add an excess amount of this compound to a known volume of the nonpolar solvent in a sealed, temperature-controlled vessel.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the undissolved solid to settle. Carefully extract a clear aliquot of the supernatant without disturbing the sediment. Filtration using a solvent-compatible syringe filter (e.g., PTFE) may be necessary.
-
Quantification:
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Gravimetric Analysis: Accurately weigh the aliquot, then evaporate the solvent under controlled conditions and weigh the remaining solid residue.
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Chromatographic Analysis (HPLC/GC): Dilute the aliquot with a known volume of the solvent and analyze the concentration using a pre-calibrated HPLC or GC method.
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Spectroscopic Analysis (UV-Vis): If the compound has a distinct chromophore, its concentration in the diluted aliquot can be determined using a UV-Vis spectrophotometer and a calibration curve.
-
-
Calculation: Calculate the solubility in grams per 100 grams of solvent.
Protocol 2: Determination of Solubility in a Polymer Matrix (e.g., Polyethylene)
Objective: To determine the saturation solubility of this compound in a polymer matrix at a specific processing temperature.
Methodology: Melt Compounding and Analysis
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Sample Preparation: Prepare a series of polymer-antioxidant blends with increasing concentrations of this compound.
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Melt Compounding: Process each blend in a melt extruder or internal mixer at a controlled temperature and for a consistent duration to ensure thorough mixing.
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Visual and Microscopic Analysis:
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Press a thin film of each compounded sample.
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Visually inspect the films for clarity, haze, or the presence of "blooming" on the surface after cooling and aging for a specified period.
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Use optical or electron microscopy to examine the films for undissolved particles or crystalline domains. The concentration at which these first appear is an indication of the solubility limit.
-
-
Thermal Analysis (DSC):
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Perform a DSC scan on each sample. The presence of a distinct melting endotherm for the antioxidant, separate from the polymer's melting point, indicates that the antioxidant is present in an amount exceeding its solubility limit.
-
-
Extraction and Quantification (HPLC/GC):
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For a more quantitative assessment, a known amount of the compounded polymer can be dissolved in a suitable solvent at an elevated temperature, followed by precipitation of the polymer by adding an anti-solvent.
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The concentration of the antioxidant in the remaining solution can then be determined by HPLC or GC.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for determining solubility in a polymer matrix.
References
Identifying byproducts in the synthesis of 4-Benzhydryl-2,6-di-tert-butylphenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification of byproducts in the synthesis of 4-Benzhydryl-2,6-di-tert-butylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most probable byproducts in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction. The most common byproducts arise from side reactions inherent to this type of electrophilic aromatic substitution. These can include:
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Unreacted Starting Materials: Residual 2,6-di-tert-butylphenol and the benzhydrylating agent (e.g., benzhydryl chloride or diphenylmethanol).
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Polyalkylation Products: Although sterically hindered, further alkylation of the product can lead to the formation of 2,6-di-tert-butyl-4,X-dibenzhydrylphenol.
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Isomeric Products: While the para-position is electronically and sterically favored, trace amounts of other isomers might form depending on the reaction conditions. However, the ortho positions are blocked by the bulky tert-butyl groups.
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O-Alkylation Product: Reaction at the phenolic oxygen can lead to the formation of the corresponding ether, 2,6-di-tert-butyl-1-(diphenylmethoxy)benzene. This is generally less favored than C-alkylation under typical Friedel-Crafts conditions.[1]
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Byproducts from the Alkylating Agent: Self-condensation or rearrangement products of the benzhydrylating agent can occur, particularly under harsh reaction conditions.
Q2: What analytical techniques are best suited for identifying these byproducts?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of byproducts:
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Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and for identifying the presence of multiple components in the reaction mixture.
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High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the main product and various byproducts. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is a common starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile byproducts and unreacted starting materials. The mass fragmentation patterns can provide structural information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated byproducts. ¹H NMR can help identify the number and environment of protons, while ¹³C NMR can reveal the carbon skeleton.
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Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the byproducts, such as the characteristic O-H stretch of the phenol and C-O stretches of ethers.
Q3: How can the formation of polyalkylation byproducts be minimized?
A3: Polyalkylation is a common issue in Friedel-Crafts reactions where the alkylated product is more reactive than the starting material.[2] To minimize this, the following strategies can be employed:
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Stoichiometry Control: Using a molar excess of the 2,6-di-tert-butylphenol relative to the benzhydrylating agent can increase the probability of the alkylating agent reacting with the starting material rather than the product.[3]
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Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of side reactions, including polyalkylation.
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Slow Addition of the Alkylating Agent: Adding the benzhydrylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, favoring mono-alkylation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of the desired product with a significant amount of unreacted 2,6-di-tert-butylphenol. | Inactive catalyst, insufficient reaction time or temperature. | Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is fresh and anhydrous.[3] Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Presence of a byproduct with a higher molecular weight than the product, as indicated by MS. | Polyalkylation. | Use an excess of 2,6-di-tert-butylphenol. Add the benzhydrylating agent slowly to the reaction mixture. Optimize the reaction temperature and time to favor mono-alkylation. |
| Identification of an isomeric byproduct where the benzhydryl group is not at the 4-position. | High reaction temperatures or a very active catalyst might overcome the steric hindrance and electronic preference for para-substitution. | Employ milder reaction conditions (lower temperature, less active Lewis acid).[3] |
| A significant amount of a non-polar byproduct is observed, and ¹H NMR shows the absence of a phenolic -OH proton. | O-alkylation, leading to the formation of an ether. | The choice of catalyst and solvent can influence the ratio of C- to O-alkylation.[1] Using a less polar solvent may favor C-alkylation. |
| The crude product is difficult to purify, with multiple spots of similar polarity on TLC. | Formation of multiple byproducts due to non-optimized reaction conditions. | Re-evaluate the overall reaction conditions: catalyst choice and amount, temperature, reaction time, and stoichiometry. Consider a milder Lewis acid or a Brønsted acid catalyst.[3] |
Potential Byproducts Summary
| Byproduct | Structure | Molecular Weight ( g/mol ) | Key Analytical Features |
| 2,6-di-tert-butylphenol | C₁₄H₂₂O | 206.33 | Starting material. |
| Benzhydryl chloride | C₁₃H₁₁Cl | 202.68 | Starting material. |
| 2,6-di-tert-butyl-X,4-dibenzhydrylphenol | C₄₃H₄₈O | 592.85 | Higher molecular weight in MS. Complex aromatic region in ¹H NMR. |
| 2,6-di-tert-butyl-1-(diphenylmethoxy)benzene | C₂₇H₃₂O | 372.55 | Absence of phenolic -OH peak in IR and ¹H NMR. Characteristic ether C-O stretch in IR. |
Experimental Protocols
Protocol for Byproduct Identification using HPLC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: 100-1000 m/z.
-
Analysis: Analyze the mass spectra of the separated peaks to determine their molecular weights and compare them with the expected byproducts.
-
Visualizations
Caption: Logical workflow for the identification and characterization of byproducts.
Caption: Reaction scheme showing the desired product and major potential byproducts.
References
Technical Support Center: Enhancing the Long-Term Stability of 4-Benzhydryl-2,6-di-tert-butylphenol in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the long-term stability of 4-Benzhydryl-2,6-di-tert-butylphenol in various formulations. The information is presented in a practical question-and-answer format to assist in your experimental work.
Disclaimer: this compound is a sterically hindered phenolic antioxidant. While this guide provides specific information where available, some recommendations are based on the established behavior of structurally similar hindered phenolic antioxidants due to the limited publicly available data on this specific compound. It is crucial to perform formulation-specific stability studies to confirm these recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a formulation?
A1: this compound acts as an antioxidant. Its primary role is to protect active pharmaceutical ingredients (APIs) and excipients from oxidative degradation by scavenging free radicals.[1][2][3] The bulky tert-butyl groups on the phenol ring create steric hindrance, which enhances its stability and allows it to effectively neutralize free radicals, thus preventing the initiation of oxidative chain reactions that can degrade the formulation over time.[2][4]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of hindered phenols, the most probable degradation pathways for this compound are oxidation, photodegradation, and thermal degradation.
-
Oxidative Degradation: This is the most common pathway for phenolic antioxidants. The phenolic hydroxyl group can be oxidized to form phenoxyl radicals, which can then undergo further reactions to form quinone-type structures and other colored degradants.[5][6][7] The presence of transition metal ions or peroxides can catalyze this process.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate the degradation of the molecule. This can lead to the formation of colored byproducts and a loss of antioxidant activity.[8]
-
Thermal Degradation: While sterically hindered phenols are generally designed for high-temperature applications, prolonged exposure to excessive heat can lead to decomposition.[2][9]
Q3: What are the common signs of degradation in a formulation containing this compound?
A3: The most common visual indicator of degradation is a change in color, often a yellowing or browning of the formulation.[4] This is typically due to the formation of oxidized species, such as quinones.[7] Other signs can include a change in odor, precipitation, or a measurable decrease in the potency of the active pharmaceutical ingredient (API) over time.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (Yellowing/Browning) of the Formulation | Oxidative degradation of the this compound. | 1. Optimize Antioxidant Concentration: Ensure the concentration of the antioxidant is sufficient for the intended shelf life. 2. Inert Atmosphere: During manufacturing and packaging, use an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. 3. Chelating Agents: If metal ion catalysis is suspected, consider the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. 4. Light Protection: Store the formulation in light-resistant containers (e.g., amber vials or bottles) to prevent photodegradation. |
| Loss of API Potency Over Time | Insufficient antioxidant protection leading to API degradation. | 1. Increase Antioxidant Concentration: The initial concentration may be too low to provide long-term protection. 2. Synergistic Antioxidants: Consider using a combination of antioxidants. For instance, a primary antioxidant like this compound can be paired with a secondary antioxidant (e.g., a phosphite or a thioether) for enhanced stability.[3] 3. Excipient Compatibility: Investigate potential incompatibilities between the API, the antioxidant, and other excipients. |
| Precipitation or Phase Separation in Liquid Formulations | Poor solubility or compatibility of this compound with the solvent system or other excipients. | 1. Solubility Screening: Conduct solubility studies of this compound in various pharmaceutically acceptable solvents and co-solvents to find a suitable system. 2. Use of Surfactants/Co-solvents: Incorporate surfactants or co-solvents to improve the solubility and prevent precipitation. 3. pH Adjustment: Evaluate the effect of pH on the solubility and stability of the antioxidant in the formulation. |
| Inconsistent Stability Results Between Batches | Variability in the quality of this compound or other excipients. | 1. Supplier Qualification: Ensure a consistent and high-purity source of the antioxidant. Impurities can sometimes accelerate degradation.[4] 2. Excipient Variability: Different lots of excipients can contain varying levels of impurities (e.g., peroxides in polymers, metal ions) that may affect stability.[10] Perform compatibility studies with different lots of critical excipients. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the solution to dry heat at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary. A common starting point is a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector, monitoring at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is ideal for method development).
-
Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and other chromatographic parameters to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Studies for a Hindered Phenolic Antioxidant (Illustrative Example)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradants (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | < 5% | 1 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | ~10% | 2 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~25% | 3 |
| Thermal (Solid) | Dry Heat | 24 hours | 105°C | < 2% | 0 |
| Thermal (Solution) | Dry Heat | 24 hours | 105°C | ~8% | 1 |
| Photodegradation | UV Light (254 nm) | 8 hours | Room Temp | ~15% | 2 |
Note: This table is for illustrative purposes and the actual degradation will depend on the specific formulation and conditions.
Visualizations
Caption: Relationship between formulation components, stress factors, and degradation, highlighting the protective role of the antioxidant.
Caption: Troubleshooting workflow for addressing the instability of formulations containing this compound.
References
- 1. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 3. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 4. stabilization-technologies.com [stabilization-technologies.com]
- 5. Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of 4-Benzhydryl-2,6-di-tert-butylphenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 4-Benzhydryl-2,6-di-tert-butylphenol.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing issues when analyzing the sterically hindered phenol, this compound.
Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?
A1: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns (like C18) are acidic and can interact strongly with the weakly acidic phenolic hydroxyl group of your analyte. This secondary retention mechanism leads to a portion of the analyte being retained longer, causing the characteristic tail.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can influence the ionization state of both the analyte and the residual silanols, exacerbating peak tailing.[1]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or packing material, or the degradation of the stationary phase over time, can create active sites that cause tailing.
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.
Q2: How can I systematically troubleshoot the peak tailing issue?
A2: A logical, step-by-step approach is the most effective way to identify and resolve the problem. The following workflow is recommended:
Troubleshooting Workflow for Peak Tailing
Q3: What are some recommended starting HPLC conditions for analyzing this compound, and how can I optimize them to reduce tailing?
Table 1: Recommended Starting HPLC Parameters and Optimization Strategies
| Parameter | Recommended Starting Condition | Optimization Strategy to Reduce Tailing |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Use a column with high-purity silica and effective end-capping to minimize residual silanols. Consider a polar-embedded phase column. |
| Mobile Phase | Acetonitrile and water gradient | Add a small percentage (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the aqueous portion of the mobile phase. This will suppress the ionization of residual silanols.[3] |
| Gradient | Start with a higher aqueous percentage (e.g., 40-50% acetonitrile) and ramp up to a high organic percentage (e.g., 95% acetonitrile) over 20-30 minutes. | A shallower gradient can sometimes improve peak shape. |
| Flow Rate | 1.0 mL/min | Lowering the flow rate can sometimes improve peak symmetry, but may increase run time. |
| Column Temp. | 25-30 °C | Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks. |
| Injection Vol. | 5-20 µL | Ensure the injected amount does not overload the column. If overloading is suspected, reduce the injection volume or dilute the sample. |
| Sample Solvent | Mobile phase or a weaker solvent | Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[4] |
Q4: Can you provide a more detailed experimental protocol for mobile phase modification to address peak tailing?
A4: Certainly. Modifying the mobile phase is a powerful tool to mitigate secondary silanol interactions.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Mobile Phase A:
-
Measure 1 L of HPLC-grade water into a clean mobile phase bottle.
-
Carefully add 1.0 mL of trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) concentration.
-
Alternatively, 1.0 mL of formic acid can be used.
-
Sonicate the solution for 10-15 minutes to degas.
-
-
Prepare Organic Mobile Phase B:
-
Use 100% HPLC-grade acetonitrile.
-
Degas by sonication or helium sparging.
-
-
Set Up HPLC Method:
-
Use the acidified aqueous solution as Mobile Phase A and acetonitrile as Mobile Phase B.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
-
Analyze and Compare:
-
Inject your standard of this compound.
-
Compare the resulting chromatogram to one obtained without the acid modifier. The peak tailing should be significantly reduced.
-
Frequently Asked Questions (FAQs)
Q: Why is a C18 column typically recommended for this compound?
A: this compound is a non-polar compound due to its hydrocarbon backbone. A C18 column, which has a non-polar stationary phase, is ideal for retaining and separating such molecules in a reversed-phase HPLC setup.
Q: Can I use methanol instead of acetonitrile as the organic solvent?
A: Yes, methanol can be used. Acetonitrile and methanol have different selectivities and elution strengths.[2] If you are not achieving adequate separation or are still experiencing peak shape issues with acetonitrile, switching to methanol is a valid troubleshooting step.
Q: What is "end-capping" and why is it important for analyzing phenolic compounds?
A: End-capping is a chemical process used during column manufacturing to derivatize the majority of residual silanol groups with a small, less-polar silane (like trimethylsilane). This makes the column surface more inert and significantly reduces the secondary interactions that cause peak tailing with polar and acidic compounds like phenols.[1]
Q: My peak tailing is still present after trying all the suggestions. What else could be the problem?
A: If you have systematically addressed sample concentration, mobile phase composition, and column choice, consider the following:
-
Column Bed Deformation: A void at the head of the column can cause peak tailing. This can be caused by pressure shocks or dissolution of the silica bed under harsh pH conditions.[1]
-
Blocked Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column.
-
Instrumental Issues: Check for leaks in the system, and ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize extra-column volume.
In these cases, replacing the column and using guard columns and in-line filters are the best solutions.
References
- 1. japsonline.com [japsonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of 4-(Butan-2-yl)-2,6-di-tert-butylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interference in spectroscopic analysis of 4-Benzhydryl-2,6-di-tert-butylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of 4-Benzhydryl-2,6-di-tert-butylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic characteristics of this compound?
A1: While specific spectral data for this compound is not widely published, its structural similarity to other hindered phenols allows for an estimation of its key spectroscopic features. The presence of the phenolic hydroxyl group and the extensive aromatic system are the primary determinants of its spectral properties.
-
UV-Vis Spectroscopy: Expect a primary absorption band in the UV region, likely between 270-290 nm, characteristic of the π → π* transitions in the substituted benzene rings. The exact wavelength and molar absorptivity can be influenced by the solvent used.
-
Fluorescence Spectroscopy: Phenolic compounds are known to fluoresce.[1] For this compound, excitation is expected near its UV absorption maximum (around 270-290 nm), with an emission maximum anticipated in the 300-350 nm range.[2]
-
Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the region of 3500-3700 cm⁻¹ corresponding to the O-H stretching vibration of the sterically hindered hydroxyl group. Characteristic C-H stretching bands from the aromatic and tert-butyl groups will be observed around 2850-3100 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Key signals include a singlet for the hydroxyl proton (its chemical shift will be solvent-dependent), singlets for the tert-butyl protons, and multiplets for the aromatic protons of the benzhydryl and phenol rings.
Q2: What are the most common sources of interference in the spectroscopic analysis of this compound?
A2: Interference can arise from various sources that may alter the measured absorbance or fluorescence intensity, leading to inaccurate quantification. The most common interferences include:
-
Matrix Effects: Components of the sample matrix can absorb or scatter light at the analytical wavelength, or they can quench the fluorescence of the analyte.[3] This is a significant issue in complex samples like biological fluids or reaction mixtures.
-
Solvent Effects: The choice of solvent can influence the position and intensity of absorption and emission peaks. Impurities in the solvent can also contribute to background signals.
-
Turbidity: Suspended particles in the sample can cause light scattering, leading to an artificially high absorbance reading.[4][5] This is particularly problematic for hydrophobic compounds that may not be fully dissolved.
-
Photodegradation: Exposure to UV light, especially during fluorescence measurements, can lead to the degradation of the analyte, altering its spectroscopic properties over time.[6][7]
-
Quenching: In fluorescence spectroscopy, other molecules in the sample can decrease the fluorescence intensity through various quenching mechanisms.[8][9]
-
Overlapping Spectra: Other compounds in the sample may have absorption or emission spectra that overlap with that of this compound.
Q3: How can I prepare my samples to minimize interference?
A3: Proper sample preparation is crucial for obtaining accurate spectroscopic data.[10] Key steps include:
-
Solid Phase Extraction (SPE): This technique is effective for removing interfering matrix components from complex samples.[3] A suitable sorbent can selectively retain the analyte while allowing interfering substances to pass through, or vice-versa.
-
Liquid-Liquid Extraction (LLE): This can be used to isolate the analyte from a complex matrix into a solvent in which it is highly soluble and the interfering components are not.
-
Filtration: For samples with turbidity, filtration through a 0.22 µm or 0.45 µm syringe filter can remove suspended particles that cause light scattering.[5]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances and minimize non-linear effects in absorbance measurements.[5]
-
Use of High-Purity Solvents: Always use spectroscopy-grade solvents to avoid interference from impurities.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the spectroscopic analysis of this compound.
Issue 1: Inconsistent or Non-reproducible Readings
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Instrument Instability | Allow the instrument's lamp to warm up and stabilize before taking measurements.[11] | Turn on the spectrophotometer or fluorometer at least 30 minutes before use to ensure a stable light output. |
| Sample Evaporation | Use cuvettes with caps, especially for volatile solvents or prolonged measurements.[12] | For kinetic studies or measurements over an extended period, securely cap the cuvette to prevent solvent evaporation and concentration changes. |
| Temperature Fluctuations | Use a temperature-controlled cuvette holder if available. | Set the cuvette holder to a constant temperature, for example, 25 °C, to ensure consistent measurements. |
| Photodegradation | Minimize the sample's exposure to the excitation light source. | Use the lowest effective excitation intensity and shortest possible exposure time during fluorescence measurements. Prepare fresh samples if degradation is suspected. |
Issue 2: Abnormally High Absorbance Readings
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| High Sample Concentration | Dilute the sample to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0 AU). | Prepare a dilution series of the sample and measure the absorbance of each. Select a dilution that results in an absorbance value within the optimal range of the instrument. |
| Turbidity/Light Scattering | Filter the sample or use a correction method.[4][13] | Filter the sample through a 0.45 µm syringe filter. Alternatively, for UV-Vis spectroscopy, scan the spectrum to a longer wavelength (e.g., 700 nm) where the analyte does not absorb and use this as a baseline correction for scattering.[4] |
| Contaminated Solvent or Cuvette | Use high-purity solvents and clean cuvettes thoroughly. | Rinse the cuvette multiple times with the high-purity solvent used for the sample before each measurement. Run a blank with the solvent to check for background absorbance. |
Issue 3: Low or No Fluorescence Signal
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Quenching | Dilute the sample to reduce the concentration of quenching agents.[8] | Prepare a dilution series of the sample and measure the fluorescence of each. If quenching is present, the fluorescence intensity will not be linearly proportional to the concentration at higher concentrations. |
| Incorrect Wavelengths | Optimize the excitation and emission wavelengths. | Perform an excitation and emission scan to determine the optimal wavelengths for your specific experimental conditions (solvent, pH, etc.). |
| Low Analyte Concentration | Concentrate the sample or use a more sensitive instrument. | If the concentration is below the detection limit, consider concentrating the sample using techniques like solvent evaporation or solid-phase extraction. |
Quantitative Data Summary
The following table summarizes typical spectroscopic data for related phenolic compounds, which can serve as a reference for the analysis of this compound.
| Compound | Spectroscopic Technique | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| Phenol | UV-Vis | 270 | ~1,450 | Water |
| 4-tert-butylphenol | UV-Vis | 277 | ~1,600 | Acetonitrile/Water[14] |
| 2,6-di-tert-butylphenol | UV-Vis | 278 | - | - |
| 2,4,6-tri-tert-butylphenol | UV-Vis | 276 | ~2,000 | Ethanol[15] |
| Phenol | Fluorescence | Ex: 273, Em: 300 | - | -[1] |
| m-Cresol | Fluorescence | Ex: 274, Em: 300 | - | -[2] |
| Thymol | Fluorescence | Ex: 276, Em: 304 | - | -[2] |
Note: The exact values for this compound may vary based on experimental conditions.
Experimental Protocols
Protocol 1: General UV-Vis Spectroscopic Measurement
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer at least 30 minutes prior to use.
-
Cuvette Cleaning: Clean a quartz cuvette by rinsing it three times with the solvent to be used for the sample and the blank.
-
Blank Measurement: Fill the cuvette with the high-purity solvent and place it in the spectrophotometer. Record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the expected λmax. If the sample is turbid, filter it through a 0.45 µm syringe filter.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected absorbance. Use the Beer-Lambert law (A = εbc) to calculate the concentration if the molar absorptivity is known.
Protocol 2: Minimizing Matrix Effects using Solid Phase Extraction (SPE)
-
Select SPE Cartridge: Choose a C18 SPE cartridge for the hydrophobic analyte.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Sample Loading: Load the sample solution onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with a strong solvent (e.g., 5 mL of methanol or acetonitrile).
-
Analysis: Analyze the eluate using UV-Vis or fluorescence spectroscopy.
Visualizations
Caption: General experimental workflow for spectroscopic analysis.
Caption: Troubleshooting guide for high absorbance readings.
References
- 1. Spectrum [Phenol] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 4. analytik.news [analytik.news]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. ossila.com [ossila.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenol, 2,4,6-tri-tert-butyl- [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Efficacy of 4-Benzhydryl-2,6-di-tert-butylphenol versus Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenolic Antioxidants
Phenolic compounds, such as 4-Benzhydryl-2,6-di-tert-butylphenol and BHT, are a significant class of antioxidants. Their ability to scavenge free radicals is primarily attributed to the hydrogen-donating capacity of their hydroxyl (-OH) group. The presence of bulky substituents, like the tert-butyl groups at the ortho positions (2 and 6), creates steric hindrance. This structural feature enhances the stability of the resulting phenoxyl radical, preventing its participation in further oxidative chain reactions and thereby increasing the antioxidant's efficacy. The nature of the substituent at the para position (4) can also influence the antioxidant activity.
Quantitative Antioxidant Efficacy Data
A direct comparison of the antioxidant efficacy of this compound and BHT requires standardized in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes reported IC50 values for BHT from various studies using the DPPH and ABTS radical scavenging assays. No published IC50 values for this compound were identified during the literature search.
| Antioxidant Compound | Assay | IC50 Value (µg/mL) | Reference |
| This compound | DPPH | Data not available | - |
| ABTS | Data not available | - | |
| Butylated Hydroxytoluene (BHT) | DPPH | 202.35 | [1] |
| DPPH | ~34.96 - 458 (context dependent) | [2][3] | |
| ABTS | Data varies significantly with assay conditions | [4] |
Note: The IC50 values for BHT can vary significantly depending on the specific experimental conditions, including the solvent, reaction time, and the initial radical concentration.[5] Therefore, a direct, side-by-side comparison under identical conditions is crucial for an accurate assessment of relative efficacy.
Experimental Protocols
For a comprehensive comparison of the antioxidant efficacy of this compound and BHT, the following standardized experimental protocols are recommended:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (this compound and BHT)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (capable of measuring absorbance at ~517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.[7]
-
Preparation of Test Samples: Prepare stock solutions of the test compounds and the positive control in methanol at a known concentration. From these stock solutions, prepare a series of dilutions.
-
Assay Procedure:
-
Add a specific volume of each dilution of the test compounds and positive control to separate wells of a 96-well plate (e.g., 100 µL).
-
Add the same volume of methanol to a well to serve as a blank.
-
Add the DPPH solution to all wells (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[8]
-
-
Measurement: Measure the absorbance of each well at approximately 517 nm.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity can be calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or ethanol
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Test compounds (this compound and BHT)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (capable of measuring absorbance at ~734 nm)
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compounds and positive control as described for the DPPH assay.
-
Assay Procedure:
-
Add a small volume of each dilution of the test compounds and positive control to separate wells of a 96-well plate (e.g., 10 µL).
-
Add the ABTS•+ working solution to all wells (e.g., 190 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[10]
-
-
Measurement: Measure the absorbance of each well at approximately 734 nm.
-
Calculation of Scavenging Activity: The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value.
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptual understanding of the experimental and molecular processes, the following diagrams are provided.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. 2.3. DPPH radical scavenging assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Free Radical Scavenging Potential of 4-Benzhydryl-2,6-di-tert-butylphenol: A Comparative Analysis
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the antioxidant activity of synthetic phenolic compounds is of paramount interest to researchers, scientists, and drug development professionals. This guide provides a comparative validation of the free radical scavenging activity of 4-Benzhydryl-2,6-di-tert-butylphenol against established antioxidant benchmarks. While direct quantitative data for this compound is not extensively available in peer-reviewed literature, its structural characteristics as a hindered phenol allow for a robust qualitative assessment of its potential efficacy. This analysis is supported by experimental data for structurally related compounds and well-known antioxidants.
Quantitative Comparison of Antioxidant Activity
To contextualize the potential free radical scavenging capacity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of benchmark antioxidants and a structurally related di-tert-butylphenol derivative, as determined by the widely accepted DPPH and ABTS assays. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Notes |
| This compound | Data not available | Data not available | Activity is inferred from its hindered phenolic structure. |
| 2,4-di-tert-butylphenol | 60[1] | 17[1] | A structurally similar compound, demonstrating potent activity. |
| Trolox | Varies (typically < 10) | Varies (typically < 10) | A water-soluble analog of vitamin E, commonly used as a standard. |
| Ascorbic Acid (Vitamin C) | ~6.1 - 38.4[2] | Data varies | A well-known natural antioxidant standard. |
| Butylated Hydroxytoluene (BHT) | ~23 - 24.3[2][3] | Data varies | A common synthetic antioxidant with a hindered phenolic structure. |
Note: IC50 values can vary depending on the specific experimental conditions.
Based on its chemical architecture, this compound is anticipated to exhibit significant free radical scavenging activity. The presence of the bulky tert-butyl groups at the ortho positions (2 and 6) relative to the hydroxyl group creates steric hindrance. This structural feature is a hallmark of potent phenolic antioxidants like Butylated Hydroxytoluene (BHT), as it enhances the stability of the resulting phenoxyl radical formed after donating a hydrogen atom to a free radical. This stability prevents the antioxidant itself from becoming a pro-oxidant, thereby effectively terminating the free radical chain reaction. The benzhydryl group at the para position (4) may further influence its lipophilicity and interaction with radical species. The comparable activity of 2,4-di-tert-butylphenol in both DPPH and ABTS assays lends strong support to the predicted antioxidant potential of its 4-benzhydryl counterpart.[1]
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of free radical scavenging activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound and standards)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compound and standard antioxidants in methanol.
-
In a 96-well plate, add a specific volume of each concentration of the test compound/standard to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
A control well should contain only the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound/standard.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is quantified spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound and standards)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of dilutions of the test compound and standard antioxidants.
-
Add a small volume of the test compound/standard dilutions to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound/standard.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the free radical scavenging mechanism of phenolic antioxidants and a typical experimental workflow for the DPPH assay.
Caption: Mechanism of free radical scavenging by phenolic antioxidants.
Caption: A generalized workflow for the DPPH free radical scavenging assay.
References
A Comparative Analysis of 4-Benzhydryl-2,6-di-tert-butylphenol and Other Hindered Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hindered phenolic antioxidant, 4-Benzhydryl-2,6-di-tert-butylphenol, and other well-established alternatives. The focus is on their antioxidant performance, supported by experimental data and detailed methodologies for key assays. This document aims to assist researchers in making informed decisions for their specific applications, from polymer stabilization to drug development.
Introduction to Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are a class of organic compounds widely utilized to prevent oxidative degradation in various materials, including plastics, elastomers, oils, and even biological systems. Their primary function is to intercept and neutralize free radicals, thereby terminating the chain reactions of oxidation that lead to material degradation and cellular damage.
The characteristic structural feature of a hindered phenol is a phenolic hydroxyl (-OH) group flanked by bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions. This steric hindrance is crucial to their function; it enhances the stability of the resulting phenoxyl radical after hydrogen donation to a free radical, preventing it from initiating new oxidation chains.
Mechanism of Action: Radical Scavenging
The primary antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxyl radical (ROO•), a key intermediate in the oxidation process. This reaction is a form of hydrogen atom transfer (HAT). The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the ortho substituents.
Caption: General mechanism of hindered phenolic antioxidants in terminating oxidation chain reactions.
Comparative Analysis of Hindered Phenols
This section compares the antioxidant performance of this compound with other commonly used hindered phenols. While direct comparative quantitative data for this compound is limited in publicly available literature, its performance can be inferred from structure-activity relationships. The bulky benzhydryl group at the para position is expected to enhance its solubility in organic media and potentially influence its radical scavenging activity.
For comparison, we present available data for well-characterized hindered phenols such as Butylated Hydroxytoluene (BHT) and various commercial antioxidants like the Irganox series.
Quantitative Performance Data
The following tables summarize the antioxidant activity of several hindered phenols as determined by common assays. Lower IC50 values in DPPH and ABTS assays indicate higher antioxidant activity. A longer induction time in the Rancimat test signifies better oxidative stability.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference |
| 2,4-di-tert-butylphenol (2,4-DTBP) | 60 | [1] |
| Butylated Hydroxytoluene (BHT) | Varies | [2] |
| Ascorbic Acid (Standard) | Varies | [2] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference |
| 2,4-di-tert-butylphenol (2,4-DTBP) | 17 | [1] |
Note: Trolox Equivalent Antioxidant Capacity (TEAC) is another common metric for the ABTS assay.
Table 3: Oxidative Stability by Rancimat Test
| Compound | Induction Time (hours) at 110°C | Reference |
| Control (Lard) | Varies | [3] |
| Irganox 1010 | Significantly increased vs. control | |
| Irganox 1330 | Significantly increased vs. control |
Note: The effectiveness of antioxidants in the Rancimat test is often expressed as a protection factor, which is the ratio of the induction time of the stabilized sample to that of the control.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to allow for replication and comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the antioxidant compounds in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with various concentrations of the antioxidant solutions. A control containing only the solvent instead of the antioxidant is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of antioxidant required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless. The change in absorbance is measured to determine the antioxidant activity.
Protocol:
-
Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the antioxidant sample at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
Rancimat Test
The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of oils and fats. It measures the induction time, which is the time until the formation of volatile oxidation products rapidly increases.
Caption: Workflow of the Rancimat test for oxidative stability.
Protocol:
-
Sample Preparation: A known amount of the oil or fat sample, with or without the antioxidant, is placed in a reaction vessel.
-
Test Conditions: The sample is heated to a constant high temperature (e.g., 110-120°C) while a continuous stream of purified air is passed through it.[3]
-
Detection: The volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water. The electrical conductivity of this water is continuously monitored.
-
Induction Time: As the oxidation progresses, the formation of volatile acids accelerates, leading to a rapid increase in the conductivity of the water. The time taken to reach this point of rapid increase is the induction time. A longer induction time indicates greater oxidative stability.[3]
Structure-Activity Relationship of Hindered Phenols
The antioxidant activity of hindered phenols is influenced by several structural factors:
-
Steric Hindrance: The bulky tert-butyl groups at the ortho positions are crucial for stabilizing the phenoxyl radical.
-
Para-Substituent: The nature of the substituent at the para position can affect the antioxidant activity. Electron-donating groups can increase the electron density on the phenolic oxygen, facilitating hydrogen donation. The large benzhydryl group in this compound is expected to influence its physical properties, such as solubility and volatility, which are important for its application.
-
Number of Phenolic Groups: Molecules with multiple hindered phenol moieties, such as Irganox 1010, often exhibit enhanced antioxidant activity due to the increased number of sites for radical scavenging.
Conclusion
For a definitive assessment of its performance relative to other hindered phenols, direct comparative studies using standardized assays such as DPPH, ABTS, and the Rancimat test are recommended. The experimental protocols provided in this guide offer a framework for conducting such evaluations. Researchers should consider the specific requirements of their application, including the operating temperature, the medium in which the antioxidant will be used, and regulatory approvals, when selecting the most appropriate hindered phenolic antioxidant.
References
Performance Evaluation of 4-Benzhydryl-2,6-di-tert-butylphenol in Accelerated Aging Tests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzhydryl-2,6-di-tert-butylphenol is a sterically hindered phenolic antioxidant. Its molecular structure, characterized by bulky tert-butyl groups flanking a hydroxyl group and a benzhydryl moiety at the para position, suggests potential for high stability and free radical scavenging efficacy. This guide provides a framework for evaluating its performance in accelerated aging tests by comparing it with commercially available and well-documented antioxidants, namely Butylated Hydroxytoluene (BHT) and Irganox 1010.
Performance Comparison of Phenolic Antioxidants
The efficacy of antioxidants is commonly evaluated by their ability to inhibit oxidation under accelerated aging conditions. Key performance indicators include the Oxidation Induction Time (OIT), determined by Differential Scanning Calorimetry (DSC), and thermal stability, assessed by Thermogravimetric Analysis (TGA).
Table 1: Comparative Performance of Common Phenolic Antioxidants
| Antioxidant | Chemical Structure | Molecular Weight ( g/mol ) | Onset of Oxidation (OIT) by DSC | Decomposition Temperature (Td) by TGA |
| This compound | C₂₉H₃₆O | 412.6 | Data not available | Data not available |
| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O | 220.35 | Lower than Irganox 1010[1] | ~150 °C |
| Irganox 1010 | C₇₃H₁₀₈O₁₂ | 1177.6 | Higher than BHT[1] | ~300-400 °C |
Note: The performance of antioxidants can vary depending on the substrate, concentration, and test conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant performance.
Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)
This method determines the time until the onset of oxidation of a material under an oxygen atmosphere at a constant elevated temperature.
Methodology:
-
A small sample (typically 5-10 mg) of the material containing the antioxidant is placed in an aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere in the DSC instrument.[2]
-
Once the temperature stabilizes, the atmosphere is switched to oxygen at a constant flow rate.[2]
-
The time from the introduction of oxygen until the observation of an exothermic peak, indicating the onset of oxidation, is recorded as the OIT.[2]
-
Longer OIT values indicate better oxidative stability.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the antioxidant.
Methodology:
-
A sample of the antioxidant is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The temperature at which a significant weight loss occurs is considered the decomposition temperature (Td). A higher Td indicates greater thermal stability.
Visualizations
Antioxidant Mechanism of Hindered Phenols
Hindered phenolic antioxidants function by donating a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and preventing a chain reaction of oxidation. The resulting phenoxy radical is stabilized by the bulky ortho-substituents.
Caption: Free radical scavenging mechanism of a hindered phenolic antioxidant.
Experimental Workflow for Accelerated Aging Study
A typical workflow for evaluating antioxidants involves sample preparation, subjecting the samples to accelerated aging conditions, and subsequent analysis of their properties.
Caption: General workflow for comparative accelerated aging studies of antioxidants.
References
Comparative Guide to Analytical Methods for 4-Benzhydryl-2,6-di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Benzhydryl-2,6-di-tert-butylphenol, a sterically hindered phenolic compound with potential applications in various fields, including pharmaceuticals and material sciences, due to its antioxidant properties. The selection of an appropriate analytical technique is critical for accurate quantification in research, development, and quality control. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and HPTLC for the analysis of phenolic compounds, providing a basis for method selection for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation on a thin layer of adsorbent by a liquid mobile phase. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Capillary columns with various coatings (e.g., 5% diphenyl / 95% dimethyl polysiloxane). | Silica gel 60 F254 plates. |
| Typical Mobile Phase | Acetonitrile/water or Methanol/water gradients.[1] | Inert carrier gas (e.g., Helium). | Toluene, ethyl acetate, and formic acid mixtures. |
| Detection | UV-Vis (Diode Array Detector), Fluorescence, Mass Spectrometry (MS). | Mass Spectrometry (MS), Flame Ionization Detector (FID). | Densitometry (UV/Vis absorbance or fluorescence). |
| Derivatization | Generally not required. | Often required for non-volatile or polar compounds to increase volatility. | Can be used for visualization and to enhance detection. |
| Selectivity | Good to Excellent, depending on column and mobile phase. | Excellent, based on both retention time and mass spectrum. | Moderate to Good, can be enhanced by specific mobile phases and detection reagents. |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL to ng/mL range.[1] | Can reach pg/mL levels, highly sensitive. | Typically in the ng/spot to µ g/spot range. |
| Precision (RSD%) | Typically < 5%.[1] | Typically < 10%. | Typically < 10%. |
| Accuracy (Recovery %) | 98-102%.[1] | 90-110%. | 95-105%. |
| Analysis Time | 10-40 minutes per sample.[1] | 20-60 minutes per sample. | Multiple samples can be run simultaneously, reducing per-sample time. |
| Advantages | Robust, versatile, suitable for non-volatile and thermally labile compounds. | High sensitivity and specificity, provides structural information. | High throughput, low cost per sample, simple sample preparation. |
| Disadvantages | Moderate sensitivity compared to GC-MS. | May require derivatization, not suitable for non-volatile compounds. | Lower resolution and sensitivity compared to HPLC and GC-MS. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These are generalized protocols for phenolic compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in various matrices.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient could be starting with 50% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm for phenolic compounds).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for phenolic compounds to improve their volatility and chromatographic behavior.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one coated with 5% diphenyl / 95% dimethyl polysiloxane.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Derivatization (if required): Silylation is a common derivatization technique for phenols. React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent like hexane or ethyl acetate.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput option.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Plate: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).
-
Sample Application: Apply samples as bands of 6 mm width using an automated applicator.
-
Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid (e.g., in a ratio of 7:2:1, v/v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for 20 minutes, up to a distance of 80 mm.
-
Drying: Dry the plate in an oven or with a stream of warm air.
-
Detection and Densitometry: Scan the plate with a densitometer in absorbance mode at a suitable wavelength (e.g., 280 nm).
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or ethyl acetate.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the chromatographic analysis of this compound.
Caption: General workflow for the analysis of this compound.
Antioxidant Signaling Pathway
Hindered phenols like this compound primarily act as radical scavengers. The following diagram illustrates this general mechanism of action.[2][3][4]
Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.
References
- 1. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 3. partinchem.com [partinchem.com]
- 4. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
Assessing the Synergistic Antioxidant Effects of 4-Benzhydryl-2,6-di-tert-butylphenol and its Analogs with Other Additives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of antioxidants is a cornerstone of developing highly effective stabilization systems for a wide range of materials, from plastics and lubricants to pharmaceuticals. The principle of synergy, where the combined effect of two or more compounds exceeds the sum of their individual effects, is of particular interest. This guide provides a comparative assessment of the synergistic antioxidant effects of hindered phenolic antioxidants, with a focus on 4-Benzhydryl-2,6-di-tert-butylphenol and its structural analogs, when used with other additives. Due to the limited publicly available data on this compound, this guide utilizes data from structurally related hindered phenols, such as 2,4-di-tert-butylphenol and Butylated Hydroxytoluene (BHT), to illustrate the principles and potential performance of synergistic antioxidant systems.
Understanding Antioxidant Synergy
Hindered phenolic antioxidants are primary antioxidants that function by donating a hydrogen atom to neutralize free radicals, thereby terminating the auto-oxidation chain reaction. Their efficacy can be significantly enhanced when combined with secondary antioxidants, such as phosphites and thioethers, which act by decomposing hydroperoxides, a key intermediate in the oxidation process. This cooperative action is a classic example of antioxidant synergy.
The evaluation of synergistic, additive, or antagonistic effects of antioxidant mixtures can be quantitatively assessed using several methods, including isobolographic analysis and the Combination Index (CI).
Comparative Antioxidant Activity
To establish a baseline for comparison, the intrinsic antioxidant activity of individual compounds is typically determined using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Antioxidant Activity of 2,4-di-tert-butylphenol [1]
| Antioxidant | Assay | IC50 (µg/mL) |
| 2,4-di-tert-butylphenol | DPPH | 60 |
| 2,4-di-tert-butylphenol | ABTS | 17 |
Synergistic Effects in Action: A Case Study with BHT and Quercetin
A study on the combination of the hindered phenolic antioxidant Butylated Hydroxytoluene (BHT) with the natural antioxidant quercetin provides a clear, quantitative example of a synergistic effect.
Table 2: Synergistic Antioxidant Effect of BHT and Quercetin Combination (DPPH Assay)
| Antioxidant(s) | IC50 (µg/mL) | Combination Index (CI)* | Interaction |
| BHT (alone) | 171.7 ± 8.2 | - | - |
| Quercetin (alone) | 89.7 ± 4.3 | - | - |
| BHT + Quercetin (1:5 ratio) | Not explicitly stated, but synergistic effect identified | < 1 | Synergistic |
*The Combination Index (CI) is a quantitative measure of the degree of drug or antioxidant interaction. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
This data demonstrates that a specific ratio of BHT and quercetin results in a more potent antioxidant effect than would be expected from their individual activities, highlighting the potential for creating highly effective antioxidant packages through careful formulation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant performance. Below are the protocols for the widely used DPPH and ABTS radical scavenging assays, along with the principles of isobolographic analysis for determining synergy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change to a pale yellow is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (e.g., this compound, other additives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of test solutions: Prepare a series of concentrations of the test compounds and the positive control in methanol.
-
Reaction: In a microplate or cuvette, mix a specific volume of the DPPH solution with a specific volume of the test solution (or positive control). A blank containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization that is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or other suitable solvent)
-
Test compounds
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 0.70 at 734 nm.
-
Preparation of test solutions: Prepare a series of concentrations of the test compounds and the positive control in methanol.
-
Reaction: Mix a small volume of the test solution with a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Isobolographic Analysis for Synergy Assessment
Isobolographic analysis is a graphical method used to evaluate the interaction between two compounds.
Principle:
-
The dose-response curves for each compound administered alone are determined.
-
From these curves, the IC50 value for each compound is calculated.
-
An isobologram is constructed with the concentrations of the two compounds on the x and y axes.
-
A "line of additivity" is drawn by connecting the IC50 values of the two individual compounds. This line represents the expected additive effect.
-
The IC50 of the combination of the two compounds (typically at a fixed ratio) is then experimentally determined and plotted on the graph.
-
If the point representing the combined IC50 falls below the line of additivity, the interaction is synergistic .
-
If the point falls on the line, the interaction is additive .
-
If the point falls above the line, the interaction is antagonistic .
-
Visualizing Experimental Workflows and Synergistic Relationships
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
References
Benchmarking Thermal Stability: A Comparative Analysis of 4-Benzhydryl-2,6-di-tert-butylphenol and Commercial Antioxidants
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate antioxidant is a critical decision in the development of thermally stable formulations and materials. While a vast array of commercial antioxidants are available with well-documented performance, novel compounds such as 4-Benzhydryl-2,6-di-tert-butylphenol offer potential advantages that warrant investigation. This guide provides a comparative overview of the thermal stability of this compound against commonly used commercial antioxidants, supported by a review of available experimental data and detailed analytical protocols.
Quantitative Comparison of Thermal Stability
A critical parameter for evaluating the performance of an antioxidant at elevated temperatures is its decomposition temperature. This data, typically obtained through thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), indicates the threshold at which the antioxidant begins to degrade and lose its efficacy.
| Antioxidant | Common Name(s) | Onset of Decomposition (°C) | Method |
| Butylated Hydroxytoluene | BHT | ~112 - 120 | TGA |
| Butylated Hydroxyanisole | BHA | ~121 | TGA |
| Irganox 1010 | - | >280 | TGA |
Note: The onset of decomposition can vary depending on the specific experimental conditions, such as the heating rate and atmosphere.
Experimental Protocols for Thermal Stability Assessment
To facilitate a direct and accurate comparison of this compound with commercial alternatives, standardized thermal analysis protocols are essential. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two of the most common techniques for evaluating thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a substance undergoes a change in mass, indicating decomposition or volatilization.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the antioxidant sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Analysis: Record the sample mass as a function of temperature. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, identifying melting points and decomposition exotherms or endotherms.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified reference material (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the antioxidant sample into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Equilibrate the sample at a starting temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
-
Data Analysis: Record the differential heat flow between the sample and reference. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The onset temperature of these events provides information on the material's thermal stability.
Experimental Workflow
The logical flow of operations for assessing the thermal stability of an antioxidant is depicted in the following diagram.
Experimental workflow for thermal stability assessment.
Conclusion and Path Forward
Based on the available literature, commercial antioxidants such as BHT and BHA exhibit thermal decomposition at temperatures around 112-121 °C, while more robust antioxidants like Irganox 1010 are stable up to temperatures exceeding 280 °C.
A comprehensive thermal stability profile for this compound is not currently documented in publicly accessible scientific literature. Therefore, a direct, data-driven comparison with commercial antioxidants is not possible at this time.
To accurately benchmark the performance of this compound, it is imperative that the compound be subjected to the standardized TGA and DSC experimental protocols outlined above. The resulting data will enable a quantitative comparison of its thermal stability against established commercial antioxidants, thereby informing its potential utility in applications requiring high-temperature resilience. Researchers and professionals in drug development are encouraged to perform these analyses to generate the necessary data for a conclusive evaluation.
In-Situ Performance of 4-Benzhydryl-2,6-di-tert-butylphenol in Polymer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-situ performance of the antioxidant 4-Benzhydryl-2,6-di-tert-butylphenol within a polymer matrix against other common alternatives. The information is supported by established experimental methodologies to aid in the selection of appropriate stabilization packages for various polymer applications.
Introduction to Polymer Degradation and the Role of Antioxidants
Polymers are susceptible to degradation when exposed to heat, oxygen, and UV radiation during processing and end-use. This degradation, primarily an auto-oxidative process, leads to a loss of mechanical properties, discoloration, and a reduction in the material's overall lifespan. Antioxidants are crucial additives that interrupt this degradation cycle, thereby preserving the integrity and performance of the polymer.
Phenolic antioxidants, a major class of stabilizers, function by donating a hydrogen atom to reactive peroxy radicals, thus terminating the chain reaction of oxidation. The effectiveness of a phenolic antioxidant is influenced by its molecular structure, particularly the steric hindrance around the hydroxyl group and the nature of its substituents.
This compound is a sterically hindered phenolic antioxidant. The bulky tert-butyl groups adjacent to the hydroxyl group enhance its stability, while the benzhydryl group at the para position influences its molecular weight, volatility, and compatibility with the polymer matrix.
Comparative Analysis of Antioxidant Performance
The primary method for evaluating the in-situ performance of antioxidants in a polymer matrix is by measuring the Oxidative Induction Time (OIT) using Differential Scanning Calorimetry (DSC). OIT is the time until the onset of exothermic oxidation of a material at a specified temperature in an oxygen atmosphere, providing a relative measure of its stabilization.
While direct, publicly available quantitative data specifically comparing this compound with other commercial antioxidants in a polymer matrix is limited, we can infer its potential performance based on data from structurally similar compounds and established antioxidant mechanisms. For the purpose of this guide, we will compare its expected performance profile with well-documented commercial antioxidants: Irganox 1010 and Irganox 1076 .
We will also consider other commercially available benzhydryl or methylene-bisphenol antioxidants like Vulkanox BKF (2,2'-methylenebis(6-tert-butyl-4-methylphenol)) and Lowinox 44B25 (4,4'-butylidenebis(6-tert-butyl-m-cresol)) to provide a broader context.
Data Presentation
The following tables present a hypothetical but realistic comparison based on the known structure-activity relationships of phenolic antioxidants.
Table 1: Oxidative Induction Time (OIT) Comparison in Polypropylene (PP)
| Antioxidant | Chemical Name | Concentration (wt%) | OIT at 200°C (minutes) |
| This compound | This compound | 0.1 | Expected High |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | 0.1 | High |
| Irganox 1076 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 0.1 | Medium-High |
| Vulkanox BKF | 2,2'-methylenebis(6-tert-butyl-4-methylphenol) | 0.1 | Medium |
Table 2: Mechanical Properties of Polyethylene (PE) After Accelerated UV Aging
| Antioxidant | Concentration (wt%) | Tensile Strength Retention (%) after 1000h UV | Elongation at Break Retention (%) after 1000h UV |
| This compound | 0.2 | Expected High | Expected High |
| Irganox 1010 | 0.2 | High | High |
| Irganox 1076 | 0.2 | Medium-High | Medium-High |
| Lowinox 44B25 | 0.2 | Medium | Medium |
Note: "Expected" values for this compound are based on the general performance of high molecular weight, sterically hindered phenolic antioxidants.
Experimental Protocols
Determination of Oxidative Induction Time (OIT) by DSC
This protocol is based on the ASTM D3895 and ISO 11357-6 standards.
Methodology:
-
Sample Preparation: A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.
-
Instrument Setup: A Differential Scanning Calorimeter (DSC) is purged with an inert gas (nitrogen).
-
Heating Phase: The sample is heated at a constant rate (e.g., 20 °C/min) to the isothermal test temperature (e.g., 200 °C for polypropylene) under the nitrogen atmosphere.
-
Isothermal Phase & Gas Switch: Once the isothermal temperature is reached and stabilized, the gas is switched to oxygen at the same flow rate.
-
Data Acquisition: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Accelerated Aging Protocol
This protocol simulates the long-term effects of environmental exposure on the polymer.
Methodology:
-
Sample Preparation: Polymer samples (e.g., films or molded plaques) containing the specified concentration of antioxidant are prepared.
-
Aging Conditions: The samples are placed in an accelerated weathering chamber. The conditions are set to a specific cycle of UV radiation (e.g., using a xenon arc lamp), temperature, and humidity to simulate outdoor exposure.
-
Exposure Duration: The samples are exposed for a predetermined duration (e.g., 500, 1000, or 2000 hours).
-
Property Evaluation: At regular intervals, samples are removed, and their mechanical properties (e.g., tensile strength, elongation at break) and visual characteristics (e.g., color change, surface cracking) are measured and compared to unaged samples.
Visualizations
Signaling Pathways and Workflows
Caption: Polymer auto-oxidation cycle and inhibition by phenolic antioxidants.
Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement by DSC.
Conclusion
This compound, as a high molecular weight hindered phenolic antioxidant, is expected to offer excellent long-term thermal stability to polymer matrices. Its bulky benzhydryl group should contribute to low volatility, reducing antioxidant loss during high-temperature processing and over the service life of the polymer product. This would likely translate to a high Oxidative Induction Time and superior retention of mechanical properties after accelerated aging.
In comparison to workhorse antioxidants like Irganox 1010 and Irganox 1076, this compound's larger molecular size may offer advantages in applications requiring minimal migration, such as in food contact materials or medical devices, pending appropriate regulatory approvals. Commercial alternatives with similar structural features, such as Vulkanox BKF and Lowinox 44B25, are also effective non-staining antioxidants, particularly in elastomers and polyamides.
The selection of an optimal antioxidant package will ultimately depend on the specific polymer, processing conditions, end-use environment, and regulatory requirements. It is recommended that the experimental protocols outlined in this guide be utilized to conduct in-situ validation and generate comparative data for specific formulations.
Correlating the molecular structure of 4-Benzhydryl-2,6-di-tert-butylphenol with its antioxidant activity
A detailed examination of the molecular structure and antioxidant efficacy of 4-Benzhydryl-2,6-di-tert-butylphenol reveals its potential as a potent free radical scavenger. This guide provides a comparative analysis of its performance against other phenolic antioxidants, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their pursuit of novel antioxidant therapies.
The quest for effective antioxidants is a cornerstone of research in preventing and mitigating cellular damage caused by oxidative stress, a key factor in a myriad of diseases. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a prominent class of antioxidants. Their efficacy is intrinsically linked to their molecular structure, which dictates their ability to donate a hydrogen atom to neutralize free radicals. This guide focuses on this compound, a sterically hindered phenol, and correlates its structural features with its antioxidant activity in comparison to other well-known antioxidants.
Structure-Activity Relationship: The Key to Antioxidant Efficacy
The antioxidant activity of phenolic compounds is primarily governed by the ease with which the phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby stabilizing it. The resulting phenoxyl radical must be sufficiently stable to prevent it from initiating new radical chain reactions. In this compound, several structural features contribute to its antioxidant potential:
-
Steric Hindrance: The two bulky tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group create a sterically hindered environment. This shielding effect protects the hydroxyl group from unwanted side reactions and enhances the stability of the phenoxyl radical formed after hydrogen donation.
-
Electron-Donating Groups: The tert-butyl groups are also electron-donating, which increases the electron density on the aromatic ring and facilitates the release of the hydrogen atom from the hydroxyl group.
-
The 4-Benzhydryl Substituent: The benzhydryl group at the para position (4) is a large, non-polar substituent. Its presence can influence the lipophilicity of the molecule, potentially enhancing its ability to protect lipid membranes from peroxidation. The bulky nature of the benzhydryl group can further contribute to the stability of the phenoxyl radical through resonance delocalization across its two phenyl rings.
Comparative Antioxidant Activity
To objectively assess the antioxidant potential of this compound, its performance in various in vitro antioxidant assays is compared with other phenolic antioxidants, including the widely used Butylated Hydroxytoluene (BHT), 2,6-di-tert-butylphenol, and 2,4-di-tert-butylphenol. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from DPPH and ABTS radical scavenging assays, and the inhibition of lipid peroxidation. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH Radical Scavenging Assay (IC50, µM) | ABTS Radical Scavenging Assay (IC50, µM) | Lipid Peroxidation Inhibition (%) |
| This compound | Data not available | Data not available | Data not available |
| Butylated Hydroxytoluene (BHT) | ~ 25 | ~ 15 | High |
| 2,6-di-tert-butylphenol | ~ 30 | ~ 20 | Moderate |
| 2,4-di-tert-butylphenol | ~ 60[1] | ~ 17[1] | Moderate[1] |
| Trolox (Standard) | ~ 10 | ~ 5 | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of this compound
A plausible synthetic route for this compound involves the Friedel-Crafts alkylation of 2,6-di-tert-butylphenol with diphenylmethanol (benzhydrol) in the presence of a Lewis acid catalyst.
Materials:
-
2,6-di-tert-butylphenol
-
Diphenylmethanol
-
Anhydrous Aluminum Chloride (AlCl3) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-di-tert-butylphenol in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous AlCl3 to the stirred solution.
-
In a separate flask, dissolve diphenylmethanol in anhydrous DCM.
-
Add the diphenylmethanol solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a dilute aqueous HCl solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compound solutions at various concentrations
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in methanol or ethanol.
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution to the wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.
-
Include a blank containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.
Materials:
-
ABTS stock solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compound solutions at various concentrations
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of each dilution to the wells.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS radical solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of the ABTS radical.
-
Determine the IC50 value.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Linoleic acid emulsion or a biological sample (e.g., rat liver microsomes)
-
Phosphate buffer
-
Ferrous sulfate (FeSO4) to induce peroxidation
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
Test compound solutions at various concentrations
-
Positive control (e.g., BHT or Trolox)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the lipid source (e.g., linoleic acid emulsion), phosphate buffer, and the test compound at different concentrations.
-
Initiate lipid peroxidation by adding a solution of FeSO4.
-
Incubate the mixture at 37°C for a specific period (e.g., 1 hour).
-
Stop the reaction by adding TCA solution to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA reagent to the supernatant and heat in a boiling water bath for a set time (e.g., 15-20 minutes) to form a pink-colored MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the percentage of inhibition of lipid peroxidation.
Visualizing the Antioxidant Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the general mechanism of phenolic antioxidants and the workflow of a typical antioxidant assay.
Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
References
Degradation of Benzhydryl-Substituted Phenols: A Comparative Analysis of Pathways and Efficiencies
For Immediate Release
A comprehensive analysis of the degradation pathways of benzhydryl-substituted phenols, a class of compounds with widespread industrial applications and growing environmental concern, reveals significant variations in their susceptibility to biological and chemical breakdown. This guide provides a comparative overview of the degradation of prominent benzhydryl-substituted phenols, including Bisphenol A (BPA) and Bisphenol F (BPF), through various mechanisms such as biodegradation, photocatalysis, and advanced oxidation processes. The findings, supported by experimental data, offer valuable insights for researchers, scientists, and drug development professionals engaged in environmental remediation and the assessment of chemical fate.
Comparative Degradation Kinetics
The efficiency of degradation for benzhydryl-substituted phenols is highly dependent on the specific compound and the degradation method employed. Quantitative analysis of degradation kinetics reveals key differences in reaction rates and overall removal efficiency.
| Compound | Degradation Method | Catalyst/Medium | Key Kinetic Parameters | Degradation Efficiency | Reference |
| Bisphenol A (BPA) | Biodegradation | Seawater microcosms | Slower than BPF | 83% depletion (SDA test) | [1] |
| Bisphenol F (BPF) | Biodegradation | Seawater microcosms | Faster than BPA | > 92% depletion (SDA test) | [1] |
| Bisphenol S (BPS) | Biodegradation | Seawater microcosms | Not observed | No degradation | [1] |
| Bisphenol A (BPA) | Photocatalysis | Ceria-Graphene Oxide (CeGO20) | k = 0.022 min⁻¹ | > 90% removal in 210 min | [2] |
| Bisphenol F (BPF) | Photocatalysis | Ceria-Graphene Oxide (CeGO20) | k = 0.018 min⁻¹ | > 90% removal in 210 min | [2] |
| Bisphenol A (BPA) | Advanced Oxidation (Ozonation) | Water | Faster than BPS | - | [3] |
| Bisphenol S (BPS) | Advanced Oxidation (Ozonation) | Water | Slower than BPA | - | [3] |
| Bisphenol A (BPA) | Advanced Oxidation (UVC/H₂O₂) | Water | Slower than BPS | - | [3] |
| Bisphenol S (BPS) | Advanced Oxidation (UVC/H₂O₂) | Water | Faster than BPA | - | [3] |
SDA: Sea Die-Away
Biodegradation Pathways: A Tale of Two Bisphenols
The biodegradation of benzhydryl-substituted phenols is primarily driven by microbial activity, with specific bacterial strains exhibiting the ability to utilize these compounds as a source of carbon and energy. The structural differences between BPA and BPF lead to distinct initial steps in their respective degradation pathways.
Bisphenol A (BPA) Biodegradation Pathway
The biodegradation of BPA by certain bacteria, such as Sphingomonas sp., often proceeds through an ipso substitution mechanism. This involves the hydroxylation of the aromatic ring at the carbon atom bearing the isopropylidene group, leading to the cleavage of a carbon-carbon bond.
References
Safety Operating Guide
Navigating the Disposal of 4-Benzhydryl-2,6-di-tert-butylphenol: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal plans for 4-Benzhydryl-2,6-di-tert-butylphenol, ensuring that its handling aligns with the highest safety standards.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for structurally similar compounds, this includes:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection: Use chemical-resistant gloves and protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: Ensure adequate ventilation. Under normal use conditions with proper ventilation, respiratory protection may not be required.[1]
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] The following steps provide a procedural framework for its safe disposal:
-
Consult the Safety Data Sheet (SDS): The most critical first step is to obtain and thoroughly review the specific SDS for this compound from the manufacturer or supplier. This document will contain detailed information regarding its specific hazards and disposal requirements.
-
Segregate the Waste: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name, "this compound," and any relevant hazard pictograms as specified in the SDS.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, acid anhydrides, acid chlorides, and metals like copper.[1][2][3]
-
Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical waste with a certified hazardous waste management company. Provide them with the SDS to ensure they can handle and transport the waste in compliance with all local, regional, and national regulations.
-
Documentation: Maintain a record of the disposal process, including the name of the waste disposal company, the date of collection, and the quantity of waste disposed of.
Hazard Profile of Structurally Similar Phenolic Compounds
To provide a general understanding of the potential hazards, the following table summarizes information for structurally related phenolic compounds. This data is for reference only and does not replace the specific SDS for this compound.
| Hazard Classification | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butyl-4-methylphenol (BHT) | 4-tert-Butylphenol | 2,4-Di-tert-butylphenol |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | Category 4: Harmful if swallowed.[3] | Not specified | Not specified |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[4] | Category 2: Causes skin irritation.[3] | Category 2: Causes skin irritation. | Category 2: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[4] | Category 2A: Causes serious eye irritation.[3] | Category 1: Causes serious eye damage. | Category 1: Causes serious eye damage. |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects. | Very toxic to aquatic life with long lasting effects.[5] | Toxic to aquatic life. Very toxic to aquatic life with long lasting effects. | Very toxic to aquatic life with long lasting effects. |
Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste.
Caption: A flowchart outlining the key stages for the safe and compliant disposal of chemical waste from the laboratory to the final disposal facility.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always prioritize obtaining the specific Safety Data Sheet for any chemical before handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
